3-Bromo-7-fluoroimidazo[1,2-a]pyridine
描述
属性
IUPAC Name |
3-bromo-7-fluoroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-6-4-10-7-3-5(9)1-2-11(6)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWHAZGZFYOGCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=C2Br)C=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858589 | |
| Record name | 3-Bromo-7-fluoroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263058-67-8 | |
| Record name | 3-Bromo-7-fluoroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Strategic Fluorination: Enhancing Metabolic Stability in Imidazo[1,2-a]pyridine Scaffolds via 7-Position Substitution
The following technical guide details the metabolic stability benefits of 7-fluoroimidazo[1,2-a]pyridine derivatives. It is structured for an expert audience, focusing on mechanistic rationale, experimental validation, and specific application in drug discovery.
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous marketed drugs (e.g., Zolpidem, Alpidem) and clinical candidates targeting kinases (IRAK, FLT3) and GPCRs. However, the electron-rich pyridine ring is frequently susceptible to rapid oxidative metabolism by Cytochrome P450 (CYP) enzymes, particularly at the C-6 and C-7 positions.
This guide analyzes the 7-fluoroimidazo[1,2-a]pyridine modification as a high-impact structural optimization strategy. By substituting the C-7 hydrogen with fluorine, researchers can achieve a dual benefit: blockade of metabolic soft spots (preventing hydroxylation) and electronic tuning (modulating pKa to reduce lysosomal trapping and hERG liability), often without disrupting ligand-target binding interactions due to fluorine’s bioisosteric mimicry of hydrogen.
Mechanistic Rationale: The 7-Fluoro Advantage
Metabolic Blockade (The C-F Bond Strength)
The primary driver for 7-fluorination is the prevention of oxidative metabolism. The C-7 position of the imidazo[1,2-a]pyridine core is electronically analogous to the para-position of a pyridine. It is a region of high electron density, making it a prime target for CYP450-mediated electrophilic attack and subsequent hydroxylation.
-
Mechanism: CYP enzymes typically initiate metabolism via hydrogen atom abstraction or direct oxidation.
-
The Fluorine Effect: The C-F bond is significantly stronger (approx. 116 kcal/mol) than the C-H bond (approx. 99 kcal/mol). This thermodynamic stability renders the C-7 position resistant to CYP-mediated cleavage. Furthermore, the high electronegativity of fluorine deactivates the aromatic ring towards electrophilic attack, protecting adjacent positions (C-6 and C-8) from oxidation.
Electronic Modulation (pKa and LogD)
Beyond metabolic stability, the 7-fluoro substitution exerts a strong inductive effect (
-
pKa Reduction: Unsubstituted imidazo[1,2-a]pyridines are moderately basic. Introducing 7-F typically lowers the pKa by 1–2 units. This reduction often improves passive permeability by increasing the fraction of the neutral species at physiological pH (7.4) and reduces the risk of P-glycoprotein (P-gp) efflux and phospholipidosis.
Comparative Data Analysis
The following table summarizes representative data comparing a standard 7-H imidazo[1,2-a]pyridine ligand against its 7-F analog. This data synthesizes trends observed in kinase inhibitor optimization campaigns (e.g., IRAK4, FLT3 inhibitors).
Table 1: Physicochemical and Metabolic Profile Comparison
| Parameter | 7-H Analog (Baseline) | 7-F Analog (Optimized) | Impact / Benefit |
| C-7 Bond Energy | ~99 kcal/mol (C-H) | ~116 kcal/mol (C-F) | High Stability: Prevents oxidative cleavage. |
| pKa (N-1) | 5.8 – 6.5 | 4.5 – 5.2 | Permeability: Reduced basicity improves CNS penetration and reduces efflux. |
| HLM | < 15 min | > 45 min | Clearance: >3-fold extension in half-life (Human Liver Microsomes). |
| High (> 50) | Low-Moderate (< 20) | Bioavailability: Significant reduction in intrinsic clearance. | |
| Metabolite ID | M+16 (Hydroxylation at C-7) | Stable Parent | Purity: Elimination of the major hydroxylated metabolite. |
Visualizing the Metabolic Blockade
The following diagram illustrates the metabolic fate of the scaffold and how the 7-fluoro substitution effectively blocks the primary oxidation pathway.
Figure 1: Mechanism of metabolic stabilization. The 7-fluoro substitution blocks CYP450 access to the vulnerable C-7 position, shifting the pharmacokinetic profile from rapid clearance to stable elimination.
Experimental Protocol: Microsomal Stability Assay
To validate the benefits of the 7-fluoro substitution, a rigorous intrinsic clearance (
Objective
Determine the in vitro intrinsic clearance and half-life (
Materials
-
Test Compounds: 7-fluoro analog and 7-H parent (10 mM DMSO stock).
-
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration (e.g., Corning® Gentest™).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM
). -
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Workflow Diagram
Figure 2: Step-by-step workflow for the Microsomal Stability Assay.
Detailed Procedure
-
Preparation: Dilute test compounds to 1
(final incubation concentration) in Potassium Phosphate buffer containing 0.5 mg/mL microsomes. -
Pre-incubation: Incubate the mixture at 37°C for 5 minutes to equilibrate.
-
Initiation: Add the NADPH regenerating system to start the reaction. Control arm: Add buffer instead of NADPH to monitor non-CYP degradation.
-
Sampling: At defined time points (0, 5, 15, 30, 45, 60 min), remove 50
aliquots. -
Quenching: Immediately transfer aliquots into 150
of ice-cold acetonitrile (with internal standard) to stop metabolism and precipitate proteins. -
Processing: Centrifuge at 4000 rpm for 20 minutes. Collect supernatant.
-
Analysis: Inject supernatant into LC-MS/MS. Monitor the depletion of the parent ion over time.
-
Calculation: Plot
vs. time. The slope determines half-life:
Case Applications
Kinase Inhibitors (IRAK/FLT3)
In the development of IRAK4 inhibitors, the imidazo[1,2-a]pyridine core is often utilized to bind to the ATP hinge region. Early hits with unsubstituted pyridine rings often suffer from rapid hepatic clearance. Introduction of a 7-fluoro group has been documented to maintain potency (due to the small Van der Waals radius of Fluorine, 1.47 Å vs Hydrogen 1.20 Å) while improving metabolic stability by >50% in rodent models [1].
GABA-A Modulators
For CNS-active agents targeting GABA-A receptors, the 7-fluoro substitution is critical. It reduces the pKa of the scaffold, preventing the molecule from being fully protonated at physiological pH. This increases the concentration of the neutral species, facilitating Blood-Brain Barrier (BBB) crossing, while simultaneously blocking the primary site of metabolism [2].
References
-
Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives. ResearchGate. Available at: [Link]
-
Fluorine in drug discovery: Role, design and case studies. The Pharmaceutical Journal. Available at: [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. National Institutes of Health (PMC). Available at: [Link]
Methodological & Application
Application Notes & Protocols: Palladium-Catalyzed C-3 Functionalization of 3-Bromo-7-fluoroimidazo[1,2-a]pyridine
Abstract
This guide provides a comprehensive overview and detailed laboratory protocols for the palladium-catalyzed C-3 functionalization of 3-Bromo-7-fluoroimidazo[1,2-a]pyridine. The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals and biologically active compounds.[1][2][3] The ability to selectively introduce molecular diversity at the C-3 position is critical for drug discovery and development programs. This document details robust and reproducible protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, offering researchers a practical guide to synthesizing a wide array of novel analogues from a common advanced intermediate.
Introduction: The Strategic Importance of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, forming the structural basis for drugs like Zolpidem (insomnia), Alpidem (anxiolytic), and Minodronic acid (osteoporosis).[2][3] Its rigid, bicyclic structure and unique electronic properties make it an ideal scaffold for interacting with various biological targets. The 7-fluoro substituent on the pyridine ring can enhance metabolic stability and binding affinity, making this compound a particularly valuable starting material for library synthesis.[4]
Palladium-catalyzed cross-coupling reactions have transformed the synthesis of complex organic molecules, a feat recognized with the 2010 Nobel Prize in Chemistry.[5][6] These reactions offer a powerful and versatile toolkit for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and functional group tolerance.[5][7] For the this compound substrate, the bromine atom at the C-3 position serves as a versatile "handle" for introducing a wide range of substituents via these catalytic methods.
Core Mechanistic Principles of Palladium-Catalyzed Cross-Coupling
Understanding the fundamental catalytic cycle is crucial for troubleshooting and optimizing these reactions. Most palladium-catalyzed cross-couplings proceed through a common three-step mechanism involving a Pd(0)/Pd(II) cycle.[5][6][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-determining step.[6][8]
-
Transmetalation (for Suzuki & Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig):
-
In the Suzuki reaction, an organoboron species (R-B(OR)₂) transfers its organic group to the palladium center, typically facilitated by a base.[5][8]
-
In the Sonogashira reaction, a copper(I) acetylide, formed from a terminal alkyne, transfers the alkyne group to the palladium center.[5][9]
-
In the Buchwald-Hartwig amination, an amine coordinates to the palladium, and a base removes a proton to form a palladium-amido complex.[10][11]
-
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][8][10]
The choice of ligand, base, and solvent is critical as they influence each step of this cycle, affecting reaction rate, yield, and selectivity. Bulky, electron-rich phosphine ligands, for example, often promote the oxidative addition and reductive elimination steps.[11]
Experimental Protocols and Methodologies
The following protocols are designed as robust starting points for the functionalization of this compound. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise noted.
C-3 Arylation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a premier method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds.[5][6]
Rationale: This protocol utilizes a pre-catalyst (XPhos Pd G2) that is air-stable and readily forms the active Pd(0) species in solution. XPhos is a bulky, electron-rich ligand that facilitates the coupling of heteroaryl halides. Potassium phosphate is a moderately strong base effective in this transformation. The dioxane/water solvent system aids in dissolving both the organic substrate and the inorganic base.
-
Materials:
-
This compound (1.0 mmol, 228 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
XPhos Pd G2 (0.02 mmol, 15.7 mg)
-
Potassium Phosphate (K₃PO₄), tribasic (2.0 mmol, 424 mg)
-
1,4-Dioxane (5 mL, anhydrous)
-
Water (1 mL)
-
Schlenk flask or microwave vial, magnetic stir bar
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, XPhos Pd G2, and K₃PO₄.
-
Add the magnetic stir bar.
-
Evacuate and backfill the flask with inert gas three times.
-
Add 1,4-dioxane followed by water via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
-
| Entry | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | XPhos Pd G2 (2) | K₃PO₄ (2) | Dioxane/H₂O | 90 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 85-95 |
| 3 | 3-Pyridylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ (2) | DME/H₂O | 85 | 75-85 |
| 4 | 2-Thiopheneboronic acid | XPhos Pd G2 (2) | K₃PO₄ (2) | Dioxane/H₂O | 90 | >88 |
Note: Yields are indicative and may vary based on specific substrate and reaction scale. Data is compiled based on typical conditions for related heteroaryl couplings.[12][13][14]
C-3 Alkynylation via Sonogashira Coupling
The Sonogashira coupling is the most reliable method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[5][15][16] This reaction is fundamental for creating conjugated enyne systems.[5]
Rationale: This protocol employs a classic Pd/Cu co-catalyst system.[9][15] Palladium catalyzes the main cross-coupling cycle, while copper(I) activates the terminal alkyne by forming a copper acetylide intermediate, which accelerates the transmetalation step.[5][15] Triethylamine (TEA) serves as both the base and a solvent.
-
Materials:
-
This compound (1.0 mmol, 228 mg)
-
Phenylacetylene (1.1 mmol, 112 mg, 121 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 21 mg)
-
Copper(I) iodide (CuI) (0.06 mmol, 11.4 mg)
-
Triethylamine (TEA) (5 mL, anhydrous and degassed)
-
Schlenk flask, magnetic stir bar
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add degassed triethylamine followed by phenylacetylene via syringe.
-
Heat the reaction mixture to 60-80 °C and stir for 2-6 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Remove the triethylamine under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) or ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the desired product.
-
C-3 Amination via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of aryl amines from aryl halides.[7][10]
Rationale: This reaction requires a strong, non-nucleophilic base to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide is commonly used.[11] The choice of ligand is critical; bulky, electron-rich biarylphosphine ligands like XPhos or SPhos are highly effective as they facilitate the challenging C-N reductive elimination step.[11]
-
Materials:
-
This compound (1.0 mmol, 228 mg)
-
Benzylamine (1.2 mmol, 129 mg, 131 µL)
-
XPhos Pd G3 (0.02 mmol, 17 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Toluene (5 mL, anhydrous)
-
Schlenk flask or sealed tube, magnetic stir bar
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere (or in a glovebox), add this compound, XPhos Pd G3, and NaOtBu.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene followed by benzylamine via syringe.
-
Seal the vessel and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
-
Visualizing the Workflow and Mechanisms
General Experimental Workflow
Caption: General laboratory workflow for palladium-catalyzed cross-coupling.
Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Conclusion
The palladium-catalyzed functionalization of this compound at the C-3 position is a highly effective and versatile strategy for the synthesis of novel derivatives. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions provide reliable access to aryl, alkynyl, and amino-substituted analogues, respectively. The protocols and principles outlined in this guide serve as a robust foundation for researchers in medicinal chemistry and drug discovery to expand the chemical space around this privileged scaffold, facilitating the development of new therapeutic agents.
References
-
ChemTalk. (n.d.). Metal-Catalyzed Cross-Coupling Reactions. Retrieved from ChemTalk. [Link]
-
Correa, A., Carril, M., Bolm, C. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 47(16), 2880-2883. [Link]
-
The Nobel Prize in Chemistry 2010. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. The Nobel Prize Foundation. [Link]
-
Borah, U. J., et al. (2021). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 19(3), 478-499. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Tran, R. Q., et al. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Advances, 9(33), 18943-18953. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Miller, A. W., et al. (2018). Catalyst free, C-3 functionalization of imidazo[1,2-a]pyridines to rapidly access new chemical space for drug discovery efforts. Chemical Communications, 54(92), 12954-12957. [Link]
-
Beneteau, V., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(4), 2329-2338. [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14082. [Link]
Sources
- 1. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of 3-aryl-2-phosphinoimidazo[1,2- a ]pyridine ligands for use in palladium-catalyzed cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02200G [pubs.rsc.org]
- 3. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Fluoro-imidazo[1,2-a]pyridine: Chemical Properties, Applications in Pharmaceutical Synthesis and Preparation Method_Chemicalbook [chemicalbook.com]
- 5. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 6. nobelprize.org [nobelprize.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
Application Note: Protocols for Buchwald-Hartwig Amination of 3-Bromo-7-fluoroimidazo[1,2-a]pyridine
Executive Summary & Scientific Rationale
The imidazo[1,2-a]pyridine core is a privileged pharmacophore, ubiquitous in kinase inhibitors (e.g., p38 MAP kinase, PI3K) and GABA receptor modulators. The 3-Bromo-7-fluoroimidazo[1,2-a]pyridine (CAS: 1263058-67-8) is a critical building block where the C3-bromide serves as a handle for cross-coupling, while the C7-fluorine atom modulates metabolic stability and lipophilicity.
The Challenge: Performing Buchwald-Hartwig amination on this substrate presents specific chemoselectivity challenges:
-
Electronic Deactivation: The fused pyridine ring and the electron-withdrawing 7-fluoro substituent reduce the electron density of the imidazole ring compared to simple imidazoles. While this facilitates oxidative addition (OA), it can stabilize the Pd(II) intermediate, potentially making reductive elimination (RE) the rate-limiting step.
-
Regiochemical Risks: While the C3-Br bond is the primary electrophilic site, the C7-F bond activates the C7 position toward Nucleophilic Aromatic Substitution (
) under harsh basic conditions, particularly with unhindered primary amines. -
Catalyst Poisoning: The N1 nitrogen of the imidazo[1,2-a]pyridine is a competent ligand that can displace phosphines from Palladium, leading to catalyst deactivation.
The Solution: This protocol prioritizes Bulky Biarylphosphine Ligands (Buchwald Ligands) . Their steric bulk promotes reductive elimination and prevents N1-coordination to the metal center. We present two protocols: Method A (General Screening) and Method B (High-Performance for Challenging Amines).
Mechanistic Insight & Catalytic Cycle
Understanding the mechanism is crucial for troubleshooting. For this specific substrate, the cycle proceeds as follows:
-
Oxidative Addition:
inserts into the C3-Br bond. The 7-F substituent inductively withdraws electron density, actually accelerating this step compared to the non-fluorinated analog. -
Amine Binding & Deprotonation: The amine coordinates to Pd(II).[1] The choice of base is critical here; it must be strong enough to deprotonate the amine but not so nucleophilic as to attack the C7-F position.
-
Reductive Elimination: The C-N bond forms.[2][3] This is the bottleneck. Bulky ligands (e.g., BrettPhos) crowd the metal center, forcing the product to eliminate to relieve steric strain.
Visualization: Substrate-Specific Catalytic Cycle
Figure 1: Catalytic cycle highlighting the specific reactivity of this compound. Note the risks of N1-coordination and C7-SnAr.
Experimental Protocols
Safety & Handling
-
Palladium Precatalysts: Handle in a glovebox or under a steady stream of Argon.
-
Solvents: Must be anhydrous and degassed (sparged with
for 15 mins). -
This compound: Irritant. Avoid inhalation.
Method A: General Screening Protocol (Robust & Cost-Effective)
Recommended for simple primary amines and unhindered secondary amines.
Reagents:
-
Catalyst:
(2 mol%) + Xantphos (4 mol%) -
Base:
(2.0 equiv) - Mild base prevents C7-F displacement. -
Solvent: 1,4-Dioxane (0.2 M)
Procedure:
-
Charge a reaction vial equipped with a magnetic stir bar with:
-
This compound (1.0 equiv, 0.5 mmol, ~108 mg)
-
Amine coupling partner (1.2 equiv)[4]
- (325 mg, 1.0 mmol)
-
Xantphos (11.6 mg, 0.02 mmol)
- (9.2 mg, 0.01 mmol)
-
-
Seal the vial with a septum cap. Evacuate and backfill with Argon (
). -
Inject anhydrous 1,4-Dioxane (2.5 mL) via syringe.
-
Place in a pre-heated block at 100 °C for 12–16 hours.
-
Workup: Cool to RT. Filter through a pad of Celite, eluting with EtOAc. Concentrate and purify via flash chromatography (typically DCM/MeOH gradients).
Method B: High-Performance Protocol (Challenging Substrates)
Recommended for anilines, weak nucleophiles, or if Method A fails.
Reagents:
-
Precatalyst: BrettPhos Pd G4 (primary amines) or RuPhos Pd G4 (secondary amines). Note: G4 precatalysts ensure accurate stoichiometry and rapid activation.
-
Base: NaOtBu (1.5 equiv) or LHMDS (2.0 equiv).
-
Solvent: 1,4-Dioxane or Toluene.
Procedure:
-
In a glovebox (or under strict Schlenk technique), charge a vial with:
-
This compound (1.0 equiv)
-
BrettPhos Pd G4 (2–5 mol%)
-
NaOtBu (1.5 equiv)
-
-
Outside glovebox: Add the Amine (1.2 equiv) and Solvent (0.15 M) under Argon flow.
-
Note: If the amine is a solid, add it inside the glovebox.
-
-
Heat to 80 °C (lower temp often sufficient for these active catalysts).
-
Monitor by LCMS at 2 hours. These catalysts are fast; prolonged heating can lead to dehalogenation.
Optimization & Troubleshooting Guide
Use the following decision matrix to optimize reaction conditions based on experimental outcomes.
Visualization: Optimization Logic Flow
Figure 2: Decision tree for troubleshooting common failure modes in imidazopyridine couplings.
Quantitative Data Summary: Ligand & Base Effects[4][5]
| Parameter | Recommendation | Rationale |
| Ligand: BrettPhos | Primary Choice | Excellent for primary amines; bulky structure prevents N1-poisoning. |
| Ligand: RuPhos | Secondary Amines | Specialized for secondary amines; prevents |
| Ligand: Xantphos | General Purpose | Bidentate bite angle works well for heterocycles; cost-effective. |
| Base: | Safety First | Weak base minimizes risk of |
| Base: LHMDS | High pKa | Soluble base; useful for weak nucleophiles (e.g., amides, anilines). |
References
-
Buchwald-Hartwig Amination Overview
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
-
-
Specific Protocols for Heterocycles
-
Alternative Synthesis (GBB Reaction)
-
Substrate Data
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | CymitQuimica [cymitquimica.com]
Application Notes and Protocols for Late-Stage Functionalization of 3-Bromo-7-fluoroimidazo[1,2-a]pyridine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Late-Stage Functionalization and the Imidazo[1,2-a]pyridine Scaffold
In the landscape of modern drug discovery, the ability to rapidly generate and test a diverse range of molecular analogues is paramount. Late-stage functionalization (LSF) has emerged as a powerful strategy to achieve this, allowing for the modification of complex molecular scaffolds at a late point in a synthetic sequence. This approach not only accelerates the exploration of structure-activity relationships (SAR) but also enables the fine-tuning of pharmacokinetic and pharmacodynamic properties of lead compounds.
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry.[1][2] This scaffold is present in a number of marketed drugs, including the anxiolytics alpidem and zolpidem, and its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4][5] The functionalization of this core, therefore, represents a fertile ground for the discovery of new therapeutic agents.
This guide provides a detailed exploration of late-stage functionalization techniques centered on a versatile and synthetically tractable building block: 3-Bromo-7-fluoroimidazo[1,2-a]pyridine . The presence of a bromine atom at the C-3 position offers a reactive handle for a variety of transition-metal-catalyzed cross-coupling reactions, while the fluorine atom at the C-7 position can modulate the electronic properties and metabolic stability of the resulting derivatives.
The Unique Characteristics of this compound
The reactivity of this compound is dictated by the electronic nature of the imidazo[1,2-a]pyridine ring system and the influence of its substituents. The C-3 position of the imidazo[1,2-a]pyridine nucleus is known to be electron-rich and susceptible to electrophilic attack.[3] However, the introduction of a bromine atom at this position effectively transforms it into an electrophilic site for cross-coupling reactions. The fluorine atom at the C-7 position, being an electron-withdrawing group, can influence the overall electron density of the ring system, potentially affecting the rates and efficiencies of cross-coupling reactions.
Key Physicochemical Properties:
| Property | Value |
| CAS Number | 1263058-67-8[6] |
| Molecular Formula | C₇H₄BrFN₂[6] |
| Molecular Weight | 215.02 g/mol |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in common organic solvents such as DMF, DMSO, and chlorinated solvents. |
Core Late-Stage Functionalization Strategies
The bromine atom at the C-3 position of this compound serves as a versatile linchpin for the introduction of a wide array of functional groups. The following sections detail protocols for some of the most powerful and widely used palladium-catalyzed cross-coupling reactions.
Caption: Key late-stage functionalization reactions of this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[7][8][9][10] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in many biologically active molecules.
Protocol: General Procedure for Suzuki-Miyaura Coupling
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Detailed Steps:
-
Reagent Preparation: In a dry reaction vessel, combine this compound (1.0 equivalent), the desired aryl or heteroaryl boronic acid or boronic ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equivalents).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v).
-
Degassing: Thoroughly degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes. This is crucial to prevent the oxidation of the palladium(0) catalyst.
-
Reaction: Heat the reaction mixture to a temperature between 80-110 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Suzuki couplings. Other palladium sources and ligands (e.g., Pd(dppf)Cl₂, XPhos) can be screened for optimal results, especially with challenging substrates.[7][10]
-
Base: An inorganic base is required to facilitate the transmetalation step of the catalytic cycle. Carbonates (K₂CO₃, Cs₂CO₃) are generally effective and well-tolerated.
-
Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11][12][13][14][15] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines, providing access to a diverse array of arylamines.
Protocol: General Procedure for Buchwald-Hartwig Amination
Caption: Experimental workflow for Buchwald-Hartwig amination.
Detailed Steps:
-
Reagent Preparation: In a dry, inert atmosphere glovebox or under a stream of inert gas, combine this compound (1.0 equivalent), the desired amine (1.1-1.5 equivalents), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-6 mol%), and a strong base (e.g., sodium tert-butoxide, 1.5-2.0 equivalents).
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane.
-
Reaction: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extraction: Extract the mixture with an organic solvent like dichloromethane (3 x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium source and ligand is critical for the success of the Buchwald-Hartwig amination.[14] Bulky, electron-rich phosphine ligands like Xantphos are often employed to promote the reductive elimination step and prevent β-hydride elimination.[13]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and the intermediate palladium-amido complex.[15] Sodium tert-butoxide is a common choice, but other bases like K₃PO₄ or Cs₂CO₃ can be used for more sensitive substrates.
-
Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen, necessitating the use of an inert atmosphere.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[16][17][18] This reaction is typically co-catalyzed by palladium and copper salts and provides a direct route to arylalkynes.
Protocol: General Procedure for Sonogashira Coupling
Caption: Experimental workflow for Sonogashira coupling.
Detailed Steps:
-
Reagent Preparation: To a solution of this compound (1.0 equivalent) and the terminal alkyne (1.2-1.5 equivalents) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), a copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and an amine base (e.g., triethylamine or diisopropylethylamine).
-
Degassing: Degas the reaction mixture by bubbling nitrogen or argon through it for 10-15 minutes.
-
Reaction: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues and wash with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Dual Catalysis: The Sonogashira reaction employs a dual catalytic system.[19] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the alkyne by forming a copper acetylide intermediate.
-
Base: An amine base is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
-
Solvent: Aprotic polar solvents like THF and DMF are typically used to ensure the solubility of all reaction components.
Summary of Reaction Conditions
| Reaction | Catalyst System | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (2-5 mol%) | K₂CO₃ (2-3 equiv) | Dioxane/H₂O | 80-110 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-3 mol%) / Xantphos (2-6 mol%) | NaOt-Bu (1.5-2 equiv) | Toluene or Dioxane | 80-120 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (1-3 mol%) / CuI (2-5 mol%) | Et₃N or DIPEA | THF or DMF | RT - 60 |
Note: These are generalized conditions and may require optimization for specific substrates to achieve maximum yield and purity.
Conclusion and Future Outlook
The protocols detailed in this guide provide a robust starting point for the late-stage functionalization of this compound. By leveraging these powerful cross-coupling methodologies, researchers can efficiently generate diverse libraries of novel imidazo[1,2-a]pyridine derivatives for biological screening. The continued development of new catalytic systems and functionalization strategies will undoubtedly further expand the synthetic utility of this valuable scaffold in the pursuit of new medicines.
References
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Available at: [Link]
-
Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | Semantic Scholar. Available at: [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. Available at: [Link]
-
Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines - PubMed. Available at: [Link]
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. Available at: [Link]
-
C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance | Request PDF. Available at: [Link]
-
Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PubMed. Available at: [Link]
-
Ru(II)-Catalyzed Synthesis of Fused Imidazo[1,2-a]pyridine-chromenones and Methylene-Tethered Bis-imidazo[1,2-a]pyridines and Regioselective O-Acetoxylation of Imidazo[1,2-a]pyridines | Organic Letters - ACS Publications. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. Available at: [Link]
-
Constructing 3-bromoimidazo[1,2-a]pyridines directly from α-haloketones... - ResearchGate. Available at: [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing. Available at: [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. Available at: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
-
Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Available at: [Link]
-
Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC. Available at: [Link]
-
Sonogashira cross-coupling of 3-bromo-1,2-diones. Available at: [Link]
-
Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. - ResearchGate. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PMC. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives - Scientific Research Publishing. Available at: [Link]
-
Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC. Available at: [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. Available at: [Link]
-
Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings - Organic Chemistry Portal. Available at: [Link]
-
Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - RSC Publishing. Available at: [Link]
-
Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC. Available at: [Link]
-
Catalyst free, C-3 functionalization of imidazo[1,2-a]pyridines to rapidly access new chemical space for drug discovery efforts - RSC Publishing. Available at: [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Bromo-7-fluoro-imidazo[1,2-a]pyridine [sigmaaldrich.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. kbfi.ee [kbfi.ee]
- 17. Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings [organic-chemistry.org]
- 18. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. chem.libretexts.org [chem.libretexts.org]
Application Note: Sonogashira Coupling of 3-Bromo-7-fluoroimidazo[1,2-a]pyridine
[1]
Abstract
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous marketed drugs (e.g., Zolpidem, Alpidem) and clinical candidates (kinase inhibitors, PXR antagonists).[1][2][3][4] The introduction of a fluorine atom at the 7-position (7-F) modulates metabolic stability and lipophilicity but alters the electronic landscape of the ring system.[5] This guide details the optimized Sonogashira cross-coupling of 3-bromo-7-fluoroimidazo[1,2-a]pyridine , a critical intermediate for synthesizing 3-alkynyl derivatives.[5] We provide a robust Standard Operating Procedure (SOP), mechanistic insights into the electronic effects of the 7-fluoro substituent, and a troubleshooting matrix to ensure high-yield reproducibility.
Introduction & Strategic Value
The "Fluorine Effect" in Imidazo[1,2-a]pyridines
The 3-position of the imidazo[1,2-a]pyridine ring is highly nucleophilic in electrophilic aromatic substitutions but serves as the electrophile in cross-coupling reactions when halogenated.[5]
-
Electronic Modulation: The 7-fluoro substituent is electron-withdrawing by induction (
) but electron-donating by resonance ( ).[5] In the imidazo[1,2-a]pyridine system, the inductive effect predominates, slightly decreasing the electron density at the C3 position compared to the non-fluorinated parent. This facilitates oxidative addition of the Pd(0) catalyst into the C3-Br bond.[5] -
Metabolic Stability: The 7-F blocks a common site of oxidative metabolism (hydroxylation), extending the half-life of the final drug candidate.[5]
Key Applications
-
Kinase Inhibitors: p38 MAP kinase and PI3K inhibitors.
-
Nuclear Receptor Ligands: PXR antagonists (e.g., MI891 analogs) [1].[6]
-
GABA Modulators: Fluorinated analogs of Zolpidem with altered receptor subtype selectivity.
Mechanistic Insight & Reaction Pathway
The Sonogashira coupling for this substrate follows the standard Pd(0)/Cu(I) dual catalytic cycle.[5][7][8] However, the electron-deficient nature of the pyridine ring (exacerbated by 7-F) requires specific attention to the Transmetalation step, which is often rate-determining.[5]
Diagram 1: Catalytic Cycle & 7-F Electronic Influence[1]
Figure 1: Catalytic cycle highlighting the impact of the 7-fluoro group (EWG) which lowers the LUMO energy, potentially accelerating oxidative addition while requiring efficient transmetalation conditions.
Standard Operating Procedure (SOP)
Protocol ID: SOP-SONO-7F-IMP Scale: 1.0 mmol (Adaptable to gram scale)
Materials & Reagents
| Reagent | Equiv.[8][9][10][11] | Role | Recommended Grade |
| This compound | 1.0 | Substrate | >97% HPLC |
| Terminal Alkyne | 1.2 - 1.5 | Coupling Partner | Distilled/Recrystallized |
| Pd(PPh₃)₂Cl₂ | 0.05 (5 mol%) | Catalyst | Pre-catalyst (air stable) |
| CuI | 0.05 - 0.10 | Co-catalyst | 99.99% (White powder) |
| Triethylamine (TEA) | 3.0 | Base | Anhydrous, stored over KOH |
| DMF (or MeCN) | Solvent | Solvent | Anhydrous (Sure/Seal™) |
Note on Catalyst: While Pd(PPh₃)₄ is common, Pd(PPh₃)₂Cl₂ is preferred for this substrate due to higher stability and efficient reduction to Pd(0) in situ by the amine/alkyne system [2].
Step-by-Step Protocol
-
Preparation (Inert Atmosphere):
-
Flame-dry a 25 mL round-bottom flask or microwave vial equipped with a magnetic stir bar.
-
Cool under a stream of Argon or Nitrogen.
-
-
Reagent Loading:
-
Add This compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (5-10 mol%).
-
Critical Step: If the alkyne is a solid, add it now. If liquid, add in step 4.
-
Cap the vessel with a rubber septum and purge with Argon for 5 minutes.
-
-
Solvent & Base Addition:
-
Add Anhydrous DMF (concentration ~0.2 M, e.g., 5 mL for 1 mmol) via syringe.
-
Add Triethylamine (TEA) (3.0 equiv) via syringe.[5]
-
If alkyne is liquid: Add it now dropwise.
-
-
Reaction:
-
Standard: Heat the mixture to 80°C in an oil bath. Stir vigorously.
-
Microwave (Alternative): Heat at 100°C for 30-60 minutes (check pressure limits).
-
Monitor by TLC (usually 2-6 hours).[5] The starting bromide is less polar than the product in EtOAc/Hexane systems.
-
-
Work-up:
-
Purification:
Optimization & Troubleshooting Guide
The 7-fluoro group is robust, but the reaction can stall or produce homocoupling byproducts (Glaser coupling). Use this decision tree to optimize.
Diagram 2: Optimization Workflow
Figure 2: Decision matrix for troubleshooting common issues in Sonogashira coupling of halo-imidazopyridines.
Critical Parameters
-
Halogen Choice: If the 3-Bromo substrate reacts sluggishly, convert it to 3-Iodo using NIS (N-iodosuccinimide) in MeCN before coupling.[5] The 3-Iodo analog couples at room temperature [3].[5]
-
Copper-Free Variant: If the 7-F group makes the ring sensitive to copper-mediated functionalization (rare), use Pd(OAc)₂ / XPhos with Cs₂CO₃ in MeCN at 80°C.[5]
-
Base Sensitivity: Avoid strong inorganic bases (KOH, NaOH) at high temperatures to prevent potential nucleophilic attack at the C7-F position (SNAr), although this is electronically unfavorable compared to C5.
Safety & Handling
-
Palladium: Heavy metal. Dispose of waste in designated heavy metal containers.
-
Alkynes: Low molecular weight alkynes are flammable. Handle in a fume hood.
-
7-Fluoroimidazopyridine: Treat as a potential irritant.[5] The biological activity of this specific scaffold (e.g., PXR antagonism) implies potential bioactivity; handle with gloves and avoid inhalation.
References
-
Discovery of PXR Antagonist MI891: Z. Mackova, et al. Discovery of PXR Antagonist MI891 and PXR Degrader MI1013 and Their Roles in Hepatic Gene Regulation.ACS Pharmacology & Translational Science, 2023 . [5]
-
General Sonogashira Protocols for Imidazo[1,2-a]pyridines: Bagdi, A. K., et al. Copper- and amine-free Sonogashira reaction: A green approach for the synthesis of 3-alkynylimidazo[1,2-a]pyridines.[5]Green Chemistry, 2013 .
-
Reactivity of 3-Haloimidazopyridines: Koubachi, J., et al. Palladium-catalyzed alkynylation of 3-haloimidazo[1,2-a]pyridines.[5]Tetrahedron Letters, 2006 . [5]
-
Review of Scaffold in Medicinal Chemistry: Al-Qadi, I., et al. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances.[1][2][3][4][12]BMC Chemistry, 2025 .
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AU2020264679A1 - Selective ligands of human constitutive androstane receptor - Google Patents [patents.google.com]
- 6. Discovery of PXR Antagonist MI891 and PXR Degrader MI1013 and Their Roles in Hepatic Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scribd.com [scribd.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. kbfi.ee [kbfi.ee]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. researchgate.net [researchgate.net]
Scalable Synthetic Routes for 3-Bromo-7-fluoroimidazo[1,2-a]pyridine: Precursor Synthesis and Process Optimization
An Application Guide for Researchers and Process Chemists
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Specifically, 3-bromo-7-fluoroimidazo[1,2-a]pyridine serves as a critical and versatile building block for the development of novel pharmaceuticals, including highly selective kinase inhibitors for oncology.[4][5] Its strategic functionalization allows for precise structural modifications essential for optimizing drug potency, selectivity, and pharmacokinetic profiles. This application note provides a detailed guide to robust and scalable synthetic routes for this compound and its key precursors. We present field-proven protocols, discuss the rationale behind methodological choices, address critical safety considerations for scale-up, and offer comparative data to aid researchers and drug development professionals in establishing efficient and reliable manufacturing processes.
Strategic Overview: Retrosynthetic Analysis
A logical synthetic strategy begins with a retrosynthetic analysis to deconstruct the target molecule into readily available precursors. The primary disconnections for this compound reveal a two-stage approach: a late-stage regioselective bromination and the initial construction of the fused heterocyclic core.
Caption: Retrosynthetic pathway for the target molecule.
This analysis identifies two primary challenges that must be addressed with scalable and efficient methodologies:
-
Synthesis of the 2-Amino-4-fluoropyridine precursor.
-
Construction of the 7-fluoroimidazo[1,2-a]pyridine core.
-
Regioselective bromination at the C3 position.
This guide will address each of these stages with detailed protocols and process considerations.
Part I: Synthesis of the Core Precursor: 2-Amino-4-fluoropyridine
The availability of a high-purity, cost-effective supply of 2-amino-4-fluoropyridine is the critical starting point for the entire synthesis. While several routes exist, two primary strategies dominate based on starting material availability and scalability.
Comparative Analysis of Synthetic Routes
The choice of synthetic route often depends on a balance of raw material cost, process safety, and throughput. The two most viable scalable routes start from either 2-amino-4-chloropyridine or 2-pyridine carboxylic acid.
| Parameter | Route A: Halogen Exchange (Halex) | Route B: From 2-Pyridine Carboxylic Acid |
| Starting Material | 2-Amino-4-chloropyridine | 2-Pyridine carboxylic acid |
| Key Transformation | Nucleophilic aromatic substitution (SNAr) with a fluoride source (e.g., NaF, KF). | Multi-step: fluorination, amidation, and Hofmann rearrangement.[6][7] |
| Typical Yield | ~90%[8] | Variable, typically lower overall yield due to multiple steps. |
| Scalability | Excellent. A single, high-yielding step is advantageous. | Moderate. Multiple steps can introduce complexities in scale-up. |
| Process Hazards | Requires high temperatures and high-boiling polar aprotic solvents (e.g., DMF, NMP). | Involves thionyl chloride and Hofmann degradation, which require careful handling.[7] |
| Recommendation | Preferred for scalability due to high yield and fewer unit operations. | Viable alternative if 2-amino-4-chloropyridine is unavailable or cost-prohibitive. |
Protocol: Scalable Synthesis of 2-Amino-4-fluoropyridine via Halex Reaction
This protocol is adapted from established industrial methods and prioritizes yield and operational simplicity.[8]
Materials:
-
2-Amino-4-chloropyridine (1.0 eq)
-
Sodium Fluoride (NaF) (3.0-4.0 eq), spray-dried, anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous (4-5 vol)
Procedure:
-
Reactor Setup: Charge a clean, dry, nitrogen-purged reactor equipped with a mechanical stirrer, thermocouple, and reflux condenser with 2-amino-4-chloropyridine and N,N-dimethylformamide.
-
Reagent Addition: Add spray-dried sodium fluoride to the stirred solution. Expert Insight: The efficiency of the Halex reaction is highly dependent on the surface area and dryness of the fluoride salt. Spray-dried NaF is recommended for its high reactivity.
-
Reaction: Heat the reaction mixture to 140 °C and maintain for 5-8 hours. Monitor the reaction progress by HPLC or TLC until consumption of the starting material is complete.
-
Work-up & Isolation:
-
Cool the reaction mixture to approximately 80 °C.
-
Remove the DMF solvent via vacuum distillation.
-
To the resulting residue, add dichloromethane (DCM) and a saturated aqueous solution of sodium chloride. Stir vigorously.
-
Separate the organic phase. Extract the aqueous phase with additional DCM (2x).
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Recrystallize the crude solid from ethanol to yield 2-amino-4-fluoropyridine as a white crystalline solid.
Part II: Construction of the 7-Fluoroimidazo[1,2-a]pyridine Core
The formation of the fused imidazole ring is typically achieved via the classic Tschitschibabin reaction or related cyclocondensations. This involves the reaction of the 2-aminopyridine precursor with a two-carbon electrophilic synthon, most commonly an α-halocarbonyl compound.[9][10]
Caption: General mechanism for imidazo[1,2-a]pyridine formation.
Protocol: Synthesis of 7-Fluoroimidazo[1,2-a]pyridine
This protocol utilizes a commercially available chloroacetaldehyde solution, which is a practical and scalable electrophile source.
Materials:
-
2-Amino-4-fluoropyridine (1.0 eq)
-
Chloroacetaldehyde (50% wt. in H₂O) (1.2 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Ethanol (5-10 vol)
Procedure:
-
Reactor Setup: To a reactor equipped with a stirrer, reflux condenser, and thermocouple, add 2-amino-4-fluoropyridine and ethanol.
-
Base Addition: Add sodium bicarbonate to the mixture.
-
Reagent Addition: Add the chloroacetaldehyde solution dropwise to the stirred suspension at room temperature. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 4-6 hours. Monitor the reaction by HPLC or TLC.
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate to obtain the crude product. If necessary, purify further by silica gel chromatography or recrystallization to yield 7-fluoroimidazo[1,2-a]pyridine.
Part III: Regioselective Bromination
The final step is the regioselective bromination of the electron-rich imidazo[1,2-a]pyridine core. The C3 position is the most nucleophilic site and is selectively functionalized under mild electrophilic bromination conditions.
Selection of Brominating Agent
While elemental bromine (Br₂) can be used, its handling on a large scale presents significant safety challenges.[11][12] Solid, crystalline brominating agents are strongly preferred for their ease of handling and improved safety profile.
| Agent | Advantages | Disadvantages | Safety Considerations |
| N-Bromosuccinimide (NBS) | Solid, easy to handle, high selectivity, mild reaction conditions.[1] | Can be unstable, purity needs to be checked. Solid-state reactions with substrates have been observed.[12] | Avoid mixing directly with substrate as a solid. Dissolve in a suitable solvent for dose-controlled addition. |
| Elemental Bromine (Br₂) | Low cost, high reactivity. | Highly corrosive, toxic, volatile fuming liquid. Difficult to handle on scale. Requires specialized equipment.[11][12] | Requires dedicated storage, scrubbers, and extensive PPE.[13][14] Not recommended for general lab use without proper engineering controls. |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Higher bromine content by weight than NBS, often more stable. | Less common than NBS, potentially higher cost. | Similar handling to NBS, considered a safer alternative by some.[12] |
Protocol: Synthesis of this compound
This protocol employs NBS for a clean and selective bromination.
Materials:
-
7-Fluoroimidazo[1,2-a]pyridine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05-1.1 eq)
-
Acetonitrile (ACN) or Dichloromethane (DCM) (10 vol)
Procedure:
-
Reactor Setup: Dissolve 7-fluoroimidazo[1,2-a]pyridine in the chosen solvent in a reactor protected from light. Cool the solution to 0-5 °C using an ice bath.
-
Reagent Addition: Add NBS portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. Trustworthiness Check: The reaction is typically very fast. Adding NBS in portions allows for better temperature control and prevents potential side reactions.
-
Reaction: Stir the reaction at 0-5 °C for 1-2 hours after the addition is complete. Monitor for the disappearance of the starting material by TLC or HPLC.
-
Work-up:
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any unreacted bromine species.
-
Allow the mixture to warm to room temperature.
-
If using ACN, concentrate the solvent. Partition the residue between DCM/ethyl acetate and water. If using DCM, proceed directly to washing.
-
Wash the organic layer with water and then with brine.
-
-
Isolation & Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography to yield the final product.
Safety and Process Considerations for Scale-Up
Transitioning from the lab bench to pilot or production scale requires a rigorous assessment of process safety and environmental impact.
-
Hazards of Bromination: Brominating agents are strong oxidizers and are highly reactive.[15] All bromination procedures should be conducted in a well-ventilated fume hood or an appropriate contained system.[13] Avoid using DMF as a solvent for NBS, as hazardous thermal runaway reactions have been reported.[12]
-
Materials of Construction: For reactions involving bromine or HBr, glass-lined reactors or those made of highly corrosion-resistant alloys are necessary. Avoid incompatible materials like aluminum.[13]
-
Emergency Preparedness: Ensure access to appropriate neutralizing agents (e.g., sodium thiosulfate, sodium bisulfite) and that all personnel are trained on emergency procedures for handling bromine-related spills or exposures.[13][14]
-
Green Chemistry: Whenever possible, select solvents with better environmental, health, and safety (EHS) profiles. Consider one-pot procedures, such as tandem cyclization/bromination, to reduce waste, solvent usage, and unit operations, thereby increasing process mass intensity (PMI).[10][16]
References
- Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
- Synthesis of imidazo[1,2-a]pyridines: a decade upd
- 2-AMINO-4-FLUOROPYRIDINE synthesis. ChemicalBook.
- Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect.
- Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Semantic Scholar.
- Synthetic method of 2-amino-4-fluoropyridine.
- Bromin
- Preparation method of 2-amino-4-fluoropyridine.
- Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling p
- Optimization of an Imidazo[1,2- a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. PubMed.
- Bromination Reactions. The Royal Society of Chemistry.
- A Dangerous Bromance.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- BROMINE SAFETY HANDBOOK. ICL Group.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
- Constructing 3-bromoimidazo[1,2-a]pyridines directly
- Microwave-promoted One-pot Synthesis of Imidazo[1,2-a]pyridines in Lemon Juice. Bentham Science.
- Chromatographic Purification of Pyridine Deriv
- Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
Sources
- 1. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of an Imidazo[1,2- a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN112552233A - Synthetic method of 2-amino-4-fluoropyridine - Google Patents [patents.google.com]
- 7. Preparation method of 2-amino-4-fluoropyridine - Eureka | Patsnap [eureka.patsnap.com]
- 8. 2-AMINO-4-FLUOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 9. bio-conferences.org [bio-conferences.org]
- 10. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. scientificupdate.com [scientificupdate.com]
- 13. m.youtube.com [m.youtube.com]
- 14. icl-group-sustainability.com [icl-group-sustainability.com]
- 15. Bromination - Wordpress [reagents.acsgcipr.org]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving yield in cross-coupling reactions of 3-Bromo-7-fluoroimidazo[1,2-a]pyridine
Technical Support Case #3B7F-OPT: Yield Optimization for 3-Bromo-7-fluoroimidazo[1,2-a]pyridine
Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Reactivity Landscape
You are encountering yield attrition during the cross-coupling of This compound . To solve this, we must first diagnose the electronic bias of your substrate.
The imidazo[1,2-a]pyridine scaffold is an "electron-excessive" heterocycle, making the C3 position naturally nucleophilic. However, the introduction of a Bromine at C3 reverses this polarity, creating an electrophilic site for Palladium insertion. The 7-Fluoro substituent is the critical variable here:
-
Inductive Effect (-I): The fluorine atom at C7 exerts a strong electron-withdrawing effect through the
-framework. This reduces the electron density of the pyridine ring. -
Impact on Catalysis: This electron deficiency generally accelerates oxidative addition (the first step of the catalytic cycle) compared to the non-fluorinated analog. However, it also increases the acidity of the C2 and C5 protons, making the substrate susceptible to base-mediated side reactions (e.g., degradation or competitive deprotonation).
Diagnostic & Troubleshooting Modules
Module A: Suzuki-Miyaura Coupling (C-C Bond Formation)
Common Symptom: Low conversion with significant formation of the hydrodebrominated byproduct (3-H-7-fluoroimidazo[1,2-a]pyridine).
Root Cause Analysis: The "debromination" byproduct typically arises from a failed transmetallation step or slow reductive elimination, where the Pd(II)-aryl species captures a hydride (often from the solvent or base) instead of the boronic acid. The 7-F substituent destabilizes the Pd(II) intermediate, making it prone to this pathway if the catalytic cycle stalls.
Troubleshooting Protocol:
| Variable | Recommendation | Scientific Rationale |
| Base Selection | Switch to K₃PO₄ or CsF | Stronger bases like hydroxides or alkoxides can promote dehalogenation. Anhydrous K₃PO₄ provides a "gentle" activation of the boronic acid without triggering hydride transfer. |
| Solvent System | 1,4-Dioxane/H₂O (9:1) or Toluene | Protic solvents (MeOH, EtOH) are hydride sources. If debromination is high, switch to strictly anhydrous Toluene/Dioxane. |
| Catalyst/Ligand | Pd(dppf)Cl₂ or XPhos Pd G2 | Bidentate ligands like dppf prevent |
Optimized Protocol (Suzuki):
-
Charge: 1.0 eq Substrate, 1.2 eq Boronic Acid, 2.0 eq K₃PO₄, 5 mol% Pd(dppf)Cl₂·CH₂Cl₂.
-
Solvent: Degassed 1,4-Dioxane/Water (10:1).
-
Conditions: Heat to 80-90°C under Argon. Do not exceed 100°C to prevent thermal decomposition.
Module B: Buchwald-Hartwig Amination (C-N Bond Formation)
Common Symptom: No reaction (recovered starting material) or catalyst poisoning.
Root Cause Analysis: The N1 nitrogen of the imidazo[1,2-a]pyridine core is a Lewis base. It can coordinate to the Palladium center, displacing ligands and shutting down the catalytic cycle ("catalyst poisoning"). The 7-F group reduces this basicity slightly, but not enough to prevent coordination with coordinatively unsaturated Pd species.
Troubleshooting Protocol:
| Variable | Recommendation | Scientific Rationale |
| Ligand Class | BrettPhos or RuPhos | These bulky dialkylbiaryl phosphine ligands shield the Pd center, preventing the substrate's N1 nitrogen from binding to the metal. |
| Base Sensitivity | LiHMDS or Cs₂CO₃ | Avoid NaOtBu if your substrate contains sensitive functional groups. LiHMDS is non-nucleophilic and soluble in organic solvents. |
| Pre-activation | Pre-mix Catalyst/Ligand | Ensure the active catalytic species is formed before adding the heterocyclic substrate. |
Optimized Protocol (Buchwald):
-
Charge: 1.0 eq Substrate, 1.2 eq Amine, 2.0 eq Cs₂CO₃.
-
Catalyst: 5 mol% Pd(OAc)₂ + 10 mol% BrettPhos (or use BrettPhos Pd G4 precatalyst).
-
Solvent: Anhydrous t-Amyl Alcohol or Dioxane at 100°C.
Visualization: The Failure Pathways
The following diagram illustrates the critical bifurcation points where yield is lost during the catalytic cycle.
Caption: Decision logic for yield loss. Red paths indicate common failure modes (poisoning/debromination); Green paths indicate the optimized catalytic trajectory.
Frequently Asked Questions (FAQs)
Q1: Why is the 7-Fluoro analog reacting faster/slower than the unsubstituted parent? A: The 7-Fluoro group is electron-withdrawing. This makes the C3-Br bond more electron-deficient, theoretically increasing the rate of oxidative addition to Pd(0). However, it also reduces the electron density on the ring nitrogens, which is beneficial for reducing catalyst poisoning but may require more robust ligands to stabilize the electron-poor Pd(II) intermediate.
Q2: Can I use microwave irradiation? A: Yes. Microwave heating is highly recommended for this scaffold. It minimizes the time the substrate is exposed to harsh basic conditions, reducing the window for degradation. We recommend 100-120°C for 20-40 minutes as a starting point.
Q3: My reaction turns black immediately. What does this mean? A: This indicates "Palladium Black" precipitation. Your ligand is failing to stabilize the Palladium.
-
Fix: Increase the Ligand:Metal ratio (e.g., from 2:1 to 4:1) or switch to a more robust precatalyst like XPhos Pd G2 or PEPPSI-IPr .
References
-
Buchwald-Hartwig Amination Overview
-
Suzuki-Miyaura Coupling on Imidazo[1,2-a]pyrimidines
-
General Reactivity of Imidazo[1,2-a]pyridines
-
Sonogashira Coupling Protocols
- Title: Sonogashira Coupling | NROChemistry
- Source: NRO Chemistry
-
URL:[Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Minimizing debromination side-products in 3-Bromo-7-fluoroimidazo[1,2-a]pyridine reactions
Technical Support Center: 3-Bromo-7-fluoroimidazo[1,2-a]pyridine
A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Debromination Side-Products
Welcome to the technical support center for this compound. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your synthetic endeavors. As Senior Application Scientists, we understand the nuances of working with this versatile scaffold and the common challenges that can arise, particularly the undesired formation of debrominated side-products. This guide is structured to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your research.
I. Understanding the Challenge: The Propensity for Debromination
The C3-position of the imidazo[1,2-a]pyridine core is electron-rich, which can make the C-Br bond susceptible to cleavage under various reaction conditions, especially in palladium-catalyzed cross-coupling reactions. This undesired debromination leads to the formation of 7-fluoroimidazo[1,2-a]pyridine, reducing the yield of your desired product and complicating purification. The goal of this guide is to provide you with the knowledge and tools to mitigate this side reaction.
II. Troubleshooting Guide: Minimizing Debromination in Common Reactions
Debromination is a common side reaction that can lower the yield of Suzuki-Miyaura cross-coupling reactions.[1] The following tables provide a structured approach to troubleshooting debromination in three common palladium-catalyzed cross-coupling reactions.
A. Suzuki-Miyaura Coupling
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Significant formation of 7-fluoroimidazo[1,2-a]pyridine | 1. High Reaction Temperature: Elevated temperatures can promote hydrodehalogenation. | Solution: Lower the reaction temperature. Rationale: Reductive dehalogenation pathways often have a higher activation energy than the desired cross-coupling. By reducing the temperature, you can selectively favor the productive pathway. |
| 2. Inappropriate Ligand Choice: Bulky, electron-rich phosphine ligands can sometimes accelerate protodeboronation of the boronic acid coupling partner, which can indirectly lead to debromination of the starting material.[2] | Solution: Screen alternative phosphine ligands. Consider less bulky or electron-deficient ligands. Rationale: The ligand plays a crucial role in the stability and reactivity of the palladium catalyst.[3] A ligand that promotes rapid reductive elimination from the Pd(II) intermediate will outcompete the debromination pathway. | |
| 3. Unsuitable Base: Strong bases can contribute to debromination pathways.[4] | Solution: Use a milder base such as K₂CO₃ or Cs₂CO₃ instead of stronger bases like KOtBu. Rationale: The choice of base can influence the concentration of active palladium species and potentially participate in side reactions. Milder bases are often sufficient to facilitate the transmetalation step without promoting undesired pathways.[5] | |
| 4. Presence of Protic Impurities: Water or other protic solvents can serve as a proton source for hydrodehalogenation. | Solution: Use anhydrous solvents and reagents. Consider adding a drying agent if necessary. Rationale: The debromination side-product is formed by the replacement of the bromine atom with a hydrogen atom. Minimizing the presence of proton sources in the reaction mixture is therefore critical. |
B. Buchwald-Hartwig Amination
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Formation of 7-fluoroimidazo[1,2-a]pyridine alongside the desired amine | 1. Catalyst System: Certain palladium precursors and ligands may be more prone to promoting hydrodehalogenation. | Solution: Screen different palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligands (e.g., XPhos, RuPhos).[6] Rationale: The nature of the active Pd(0) species, which is influenced by the precursor and ligand, dictates its reactivity. A well-chosen ligand can stabilize the catalyst and favor the desired C-N bond formation over debromination.[7] |
| 2. Strong Base: Strong bases like NaOtBu or LHMDS, while often necessary for amine activation, can also promote debromination. | Solution: Carefully control the stoichiometry of the base. In some cases, a weaker base like K₃PO₄ or Cs₂CO₃ may be effective, particularly with more nucleophilic amines. Rationale: The base is critical for deprotonating the amine, but an excess or overly strong base can lead to side reactions. Optimizing the base is a key parameter in Buchwald-Hartwig aminations. | |
| 3. Solvent Effects: The solvent can influence the stability and reactivity of the catalytic species. | Solution: Screen aprotic solvents such as toluene, dioxane, or THF. Rationale: The solvent can coordinate to the palladium center and affect the rates of the elementary steps in the catalytic cycle.[8][9] The optimal solvent will promote the desired reaction while minimizing side reactions. |
C. Sonogashira Coupling
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Competing formation of 7-fluoroimidazo[1,2-a]pyridine | 1. Copper Co-catalyst: The copper(I) co-catalyst, while essential for the Sonogashira reaction, can sometimes be involved in side reactions. | Solution: Use a copper-free Sonogashira protocol if possible. Alternatively, carefully optimize the amount of copper salt (e.g., CuI). Rationale: The traditional Sonogashira mechanism involves a copper acetylide intermediate.[10] However, various copper-free methods have been developed to avoid potential side reactions associated with the copper co-catalyst. |
| 2. Amine Base: The amine base (e.g., triethylamine, diisopropylamine) can act as a reducing agent, leading to the formation of Pd(0) and subsequent hydrodehalogenation. | Solution: Use a non-coordinating, bulkier amine base. Ensure the base is of high purity. Rationale: The amine base in a Sonogashira coupling serves to deprotonate the terminal alkyne and neutralize the HX formed.[11] A bulkier amine is less likely to coordinate to the palladium center and participate in undesired redox processes. | |
| 3. Reaction Conditions: As with other cross-coupling reactions, high temperatures can favor debromination. | Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Rationale: Kinetic control is key. By lowering the temperature, you can often find a window where the desired coupling proceeds efficiently while the debromination side reaction is significantly suppressed. |
III. Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly susceptible to debromination?
The imidazo[1,2-a]pyridine ring system is electron-rich. The nitrogen atom at position 1 donates electron density into the fused ring system, increasing the electron density at the C3 position. This increased electron density can facilitate oxidative addition of the C-Br bond to the palladium catalyst, but it can also make the molecule more susceptible to protonolysis (cleavage by a proton), which leads to the debrominated product.
Q2: What is the general mechanism of debromination in palladium-catalyzed reactions?
While several pathways can lead to debromination, a common mechanism involves the formation of a hydride species in the catalytic cycle. This palladium-hydride species can then undergo reductive elimination with the aryl group to form the debrominated product. The hydride can originate from various sources, including trace water, alcohols, or even the amine base or phosphine ligand under certain conditions.[1]
Q3: Can the choice of solvent significantly impact the extent of debromination?
Absolutely. The solvent plays a multifaceted role in palladium-catalyzed cross-coupling reactions.[12][13] It can influence the solubility of reagents, the stability of the catalyst, and the rates of the individual steps in the catalytic cycle.[14] For instance, polar aprotic solvents can stabilize charged intermediates, which may favor or disfavor the debromination pathway depending on the specific mechanism. Therefore, solvent screening is a critical part of optimizing your reaction to minimize side products.
Q4: Are there any general guidelines for selecting a phosphine ligand to minimize debromination?
While there is no one-size-fits-all answer, some general principles can be applied. Very bulky and electron-rich ligands, which are often used to promote the reactivity of unreactive aryl chlorides, can sometimes be too reactive for the more labile this compound, leading to side reactions. It is often beneficial to start with a less sterically demanding and moderately electron-rich ligand and then screen for more specialized ligands if necessary. The goal is to find a ligand that promotes a rapid rate of reductive elimination of the desired product.[3]
IV. Experimental Protocol: A Model Suzuki-Miyaura Coupling with Minimized Debromination
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating best practices to minimize debromination.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents), finely powdered and dried
-
Anhydrous 1,4-dioxane
-
Anhydrous water (for co-solvent system, if necessary)
-
Argon or Nitrogen for inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Add anhydrous 1,4-dioxane (and anhydrous water if a co-solvent is required, typically in a 4:1 to 10:1 ratio of dioxane to water) via syringe. The solution should be deoxygenated by bubbling the inert gas through it for 15-20 minutes prior to addition.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
V. Visualizing Reaction Pathways
To better understand the competing reaction pathways, the following diagrams illustrate the catalytic cycle for a Suzuki-Miyaura coupling and the potential side reaction leading to debromination.
Caption: Competing pathways in Suzuki-Miyaura coupling.
Caption: Optimized Suzuki-Miyaura workflow.
VI. References
-
Arodes, H. et al. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. HES-SO. Available at:
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). PMC. Available at:
-
Sherwood, J. et al. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at:
-
Solvent coordination to palladium can invert the selectivity of oxidative addition. (2021). Chemical Science. Royal Society of Chemistry. Available at:
-
Sherwood, J. et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Royal Society of Chemistry. Available at:
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. (n.d.). Journal of the American Chemical Society. Available at:
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at:
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at:
-
Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. (n.d.). Tokyo Chemical Industry Co., Ltd. Available at:
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available at:
-
BASE- AND VISIBLE LIGHT-PROMOTED ACTIVATION OF ARYL HALIDES UNDER TRANSITION-METAL-FREE CONDITIONS: APPLICATIONS AND MECHANISTIC STUDIES. (2021). Available at:
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. Available at:
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Available at:
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). PMC. NIH. Available at:
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. hammer.purdue.edu [hammer.purdue.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05862B [pubs.rsc.org]
Technical Support Center: Catalyst Loading Optimization for 3-Bromo-7-fluoroimidazo[1,2-a]pyridine Derivatization
Welcome to the technical support guide for the derivatization of 3-bromo-7-fluoroimidazo[1,2-a]pyridine. This resource is designed for researchers, chemists, and drug development professionals engaged in the functionalization of this privileged heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, appearing in numerous marketed drugs and clinical candidates.[1][2] Efficient and controlled functionalization, particularly at the C-3 position, is critical for exploring the structure-activity relationship (SAR) of new chemical entities.
Palladium-catalyzed cross-coupling reactions are the premier tools for this purpose, enabling the formation of C-C and C-N bonds with high fidelity.[3][4] However, a recurring challenge is the optimization of catalyst loading. Using too much catalyst is wasteful, increases the cost of synthesis, and complicates purification by elevating residual palladium levels in the final product.[5][6] Conversely, insufficient catalyst loading leads to sluggish or incomplete reactions, resulting in low yields and process inefficiencies.
This guide provides a structured, experience-driven approach to optimizing catalyst loading. We will move from foundational principles to frequently asked questions and detailed troubleshooting, empowering you to develop robust, efficient, and scalable derivatization protocols.
Core Principles: Understanding the Catalytic Cycle
At the heart of optimization lies a firm grasp of the reaction mechanism. Most palladium-catalyzed cross-coupling reactions, including the Suzuki, Buchwald-Hartwig, and Sonogashira reactions, operate on a similar catalytic cycle.[3][4][7][8] The efficiency of each step in this cycle dictates the overall reaction rate and, consequently, the minimum required catalyst loading.
The cycle begins with a Pd(0) species, which undergoes oxidative addition with the this compound.[9] This is often the rate-determining step. The subsequent steps, transmetalation (in Suzuki or Stille coupling) or amine coordination/deprotonation (in Buchwald-Hartwig amination), and final reductive elimination , regenerate the Pd(0) catalyst and form the desired product.[3][8][10] A highly efficient ligand is crucial for stabilizing the palladium center and accelerating these steps, which directly enables the use of lower catalyst loadings.[9][11]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when developing a derivatization protocol for this compound.
Q1: What is a reasonable starting catalyst loading for my initial screening experiments?
For a novel transformation, it is prudent to begin with a catalyst loading that ensures a high probability of success to confirm the reaction's feasibility. Once the desired product is formed, optimization to reduce loading can commence. High catalytic activity often allows for low catalyst loadings, typically below 1 mol%.[9]
| Reaction Type | Pre-catalyst / Pd Source | Ligand | Typical Starting Loading (mol %) | Rationale |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, SPhos, RuPhos | 1 - 2 mol% | Ensures rapid oxidative addition and transmetalation for a robust proof-of-concept.[12] |
| Buchwald-Hartwig | Pd₂(dba)₃, G3/G4 Precats | BrettPhos, Josiphos | 1 - 3 mol% | C-N bond formation can be more challenging; a higher initial loading overcomes potential catalyst inhibition.[13] |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ (or ligand-free) | 2 - 5 mol% | Often requires a copper co-catalyst; higher loading ensures the palladium cycle keeps pace.[4][14] |
This table provides general starting points. The specific reactivity of your coupling partner may require adjustments.
Q2: How does my choice of ligand impact the optimal catalyst loading?
The ligand is arguably the most critical component for optimization. It directly influences the catalyst's stability and activity. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or SPhos) are designed to promote the crucial, often rate-limiting, steps of oxidative addition and reductive elimination.[11]
-
High Efficiency Ligands: Modern, sophisticated ligands can form highly active catalytic species that have a long lifetime in solution. This stability and high turnover number (TON) mean that less catalyst is required to drive the reaction to completion. Investing in an advanced ligand can significantly lower the required loading of the expensive palladium catalyst.[5][15]
-
Simple Ligands: Less efficient ligands like triphenylphosphine (PPh₃) may require higher catalyst loadings (e.g., 5 mol% or more) to achieve the same conversion, as the catalyst may be less stable or active.[16]
-
Ligand-to-Metal Ratio: The ratio of ligand to palladium is also a critical parameter. A common starting point is a 2:1 or 4:1 ligand-to-palladium ratio, but this should be optimized. Too little ligand can lead to catalyst decomposition (forming palladium black), while too much can sometimes inhibit the reaction by occupying coordination sites.
Q3: What are the tell-tale signs of incorrect catalyst loading?
Monitoring your reaction by a technique like LC-MS or TLC is essential for diagnosing issues related to catalyst loading.
| Observation | Potential Cause Related to Catalyst Loading | Recommended Action |
| Reaction stalls at <50% conversion | Too Low: The catalyst has decomposed before the reaction is complete. | Increase loading by 50-100% (e.g., from 0.5% to 0.75-1.0%). Consider a more robust pre-catalyst. |
| Slow reaction (> 24h) | Too Low: The turnover frequency is insufficient at the given temperature and concentration. | Increase reaction temperature first. If not effective, increase catalyst loading. |
| Formation of dark precipitate (Pd black) | Too Low or Incorrect L:M Ratio: The active Pd(0) species is not sufficiently stabilized and is aggregating. | Increase the ligand-to-metal ratio (e.g., from 2:1 to 4:1). Ensure reagents and solvent are rigorously deoxygenated. |
| Significant debromination side product | Too High: Reductive side pathways are competing with productive cross-coupling. | Decrease catalyst loading. Screen alternative bases or lower the reaction temperature. |
| Product is difficult to purify from baseline impurities | Too High: Catalyst-derived side reactions (e.g., ligand scrambling, homo-coupling) are occurring.[5][15] | Systematically decrease catalyst loading in 0.2-0.5 mol% increments. |
Troubleshooting Guide
When experiments do not proceed as planned, a logical troubleshooting approach is necessary.
Caption: Decision tree for troubleshooting low reaction conversion.
Problem: My Suzuki coupling reaction is incomplete, stalling at ~60% conversion after 12 hours.
-
Expert Analysis: Reaction stalling is a classic sign of catalyst death. The active Pd(0) species has likely decomposed or been inhibited before all the starting material could be converted. The initial turnover frequency was sufficient, but the catalyst's lifetime was not.
-
Solutions:
-
Verify Inert Atmosphere: First, ensure your reaction setup is truly free of oxygen, as this is a primary cause of catalyst decomposition. Re-check your solvent degassing procedure and ensure a positive pressure of nitrogen or argon.
-
Increase Ligand Ratio: Before increasing the palladium, try increasing the ligand-to-metal ratio. An excess of ligand can better protect the catalytic center.
-
Incremental Loading Increase: Increase the catalyst loading from its current level. For example, if you used 0.5 mol%, try 0.8 mol% and 1.0 mol% in parallel experiments to see if conversion improves.
-
Switch to a Pre-catalyst: If using a simple source like Pd(OAc)₂, switching to a well-defined pre-catalyst (e.g., XPhos Pd G3) can lead to a more stable and active catalyst in solution, often allowing for lower overall loadings.
-
Problem: I am observing a significant amount of 7-fluoroimidazo[1,2-a]pyridine (debrominated starting material) in my LC-MS.
-
Expert Analysis: Hydrodehalogenation (debromination) is a common side reaction, particularly with electron-rich heteroaromatics. It can be promoted by excessive catalyst activity, the presence of water or other protic sources, or a base that is too strong.
-
Solutions:
-
Reduce Catalyst Loading: This is the first and most crucial step. A high concentration of active catalyst can accelerate undesired pathways. Try halving the catalyst loading.
-
Screen Bases: The choice of base is critical. If you are using a strong base like K₃PO₄ or Cs₂CO₃, consider switching to a milder base like K₂CO₃.[17]
-
Lower Temperature: High temperatures can also promote side reactions. Try running the reaction 10-20 °C cooler to see if the selectivity for the desired product improves.
-
Use Anhydrous Conditions: Ensure your solvent and reagents are dry, as water can be a proton source for the debromination pathway.
-
Experimental Protocol: Systematic Optimization of Catalyst Loading for Suzuki Coupling
This protocol describes a parallel experiment to identify the optimal catalyst loading for the coupling of This compound with 4-methoxyphenylboronic acid .
Materials:
-
This compound (1.0 equiv)
-
4-methoxyphenylboronic acid (1.2 equiv)
-
XPhos Pd G3 (pre-catalyst)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Reaction vials with stir bars suitable for parallel synthesis
Procedure:
-
Stock Solution Preparation:
-
To minimize weighing errors for the catalyst, prepare a stock solution. For example, dissolve 21.2 mg of XPhos Pd G3 in 10.0 mL of degassed dioxane. This creates a 0.0025 M solution.
-
-
Reaction Setup (Perform in a Glovebox or under Inert Atmosphere):
-
In each of four labeled reaction vials, add this compound (e.g., 114.5 mg, 0.5 mmol) and 4-methoxyphenylboronic acid (91.2 mg, 0.6 mmol).
-
Add K₃PO₄ (212 mg, 1.0 mmol) to each vial.
-
Add a stir bar to each vial.
-
-
Catalyst Addition:
-
Vial 1 (1.0 mol%): Add 2.0 mL of dioxane, then add 200 µL of the catalyst stock solution.
-
Vial 2 (0.5 mol%): Add 2.1 mL of dioxane, then add 100 µL of the catalyst stock solution.
-
Vial 3 (0.2 mol%): Add 2.16 mL of dioxane, then add 40 µL of the catalyst stock solution.
-
Vial 4 (0.1 mol%): Add 2.18 mL of dioxane, then add 20 µL of the catalyst stock solution.
-
Note: The total reaction volume is kept consistent for comparability.
-
-
Reaction and Monitoring:
-
Seal all vials and place them in a pre-heated reaction block at 100 °C.
-
After 1 hour, 4 hours, and 12 hours, take a small aliquot from each reaction mixture.
-
Quench the aliquot with a small amount of water, extract with ethyl acetate, and analyze by LC-MS to determine the ratio of starting material to product.
-
-
Analysis:
-
Compare the conversion rates across the four experiments. The optimal loading is the lowest amount that provides complete conversion in a reasonable timeframe (e.g., < 12 hours) with minimal side product formation. If even 0.1 mol% gives full conversion quickly, a further optimization screen at lower loadings may be warranted for large-scale synthesis.[6]
-
References
- Vertex AI Search. (2025).
- Vertex AI Search. (2025). Cross-Coupling Reactions Guide.
- Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.
- Chemistry LibreTexts. (2020). 17.
- The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
-
Zhdankin, V. V. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1856-1870. [Link]
- MDPI. (2021). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions.
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- National Center for Biotechnology Information. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Journal of Medicinal Chemistry, 63(20), 11739-11787.
- ACS Publications. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- Wikipedia.
- National Center for Biotechnology Information. (2018). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. ACS Medicinal Chemistry Letters, 9(12), 1238-1243.
- ACS GCI Pharmaceutical Roundtable.
- Chemistry LibreTexts. (2023).
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine.
- National Center for Biotechnology Information. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 28(11), 4389.
- ACS Publications. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega.
- Royal Society of Chemistry. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry, 45(2), 549-567.
- ResearchGate. (2021). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids.
- ScienceDirect. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones.
- Royal Society of Chemistry. (2016). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 14(31), 7434-7447.
- Bentham Science. (2025). Exploring Synthesis and Functionalization of Imidazo[1,2˗a]pyridines: A Promising Heterocyclic Framework.
- YouTube. (2025).
- Royal Society of Chemistry. (2018). Catalyst free, C-3 functionalization of imidazo[1,2-a]pyridines to rapidly access new chemical space for drug discovery efforts.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- YouTube. (2012).
- Royal Society of Chemistry. (2019). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Organic & Biomolecular Chemistry, 17(3), 564-572.
- Organic Chemistry Portal. Suzuki Coupling.
- MDPI. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
- Shri R.L.T. College of Science, Akola. (2022).
- MDPI. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
- Organic Chemistry Portal. (2011).
- Royal Society of Chemistry. (2016).
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines.
- Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines.
- National Center for Biotechnology Information. (2012). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Beilstein Journal of Organic Chemistry, 8, 1037-1044.
- National Center for Biotechnology Information. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3465.
- PubMed. (1987).
- MDPI. (2024).
- Royal Society of Chemistry. (2023).
- NIH. (2019). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes.
- PubMed. (2017). Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources.
Sources
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 4. jmcct.com [jmcct.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nobelprize.org [nobelprize.org]
- 9. fiveable.me [fiveable.me]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. m.youtube.com [m.youtube.com]
Solving solubility issues of 3-Bromo-7-fluoroimidazo[1,2-a]pyridine in organic solvents
Introduction
Welcome to the technical support guide for 3-Bromo-7-fluoroimidazo[1,2-a]pyridine. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this compound in organic solvents during their experiments. As a substituted imidazo[1,2-a]pyridine, its solubility profile is influenced by the fused heterocyclic ring system and the presence of both electron-withdrawing (fluoro) and lipophilic (bromo) groups. This guide provides a structured, question-and-answer-based approach to systematically address and resolve common solubility issues, ensuring the integrity and success of your experimental work.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a solid, heterocyclic compound.[1] Based on the parent imidazo[1,2-a]pyridine scaffold, which shows solubility in solvents like chloroform and methanol, this derivative is expected to be soluble in a range of polar aprotic and some polar protic organic solvents.[2] The nitrogen atoms in the imidazo[1,2-a]pyridine ring system can act as hydrogen bond acceptors, contributing to its solubility in protic solvents.[3] However, the overall flat, aromatic structure and the bromine atom can lead to strong crystal lattice energy, potentially limiting its solubility in less polar or highly polar solvents where specific solute-solvent interactions are not optimal.
Q2: I am seeing poor solubility in my chosen solvent. What is the most common first step to address this?
A2: The most immediate and often effective strategy is to gently heat the mixture. For many organic solids, solubility increases with temperature.[4][5] This is because the added thermal energy helps overcome the intermolecular forces holding the solid's crystal lattice together, allowing the solvent molecules to solvate the solute molecules more effectively.[5] A second common approach is to try a co-solvent system, where a second, miscible solvent is added to modulate the polarity of the primary solvent.[6][7]
Q3: Can the pH of the solution be adjusted to improve solubility?
A3: While this guide focuses on organic solvents, it's a crucial point for any aqueous contamination or for specific applications. The imidazo[1,2-a]pyridine core contains basic nitrogen atoms.[3] In the presence of an acid, these nitrogens can be protonated to form a salt. Salt formation is a well-established and highly effective method for increasing the aqueous solubility of ionizable compounds.[8][9][10] If your organic solvent system can tolerate a small amount of an acidic modifier (e.g., a few drops of acetic acid or trifluoroacetic acid), you may observe a significant increase in solubility.
Q4: Why might my compound be precipitating out of solution over time, even after it initially dissolved?
A4: This phenomenon, known as precipitation, often occurs when a supersaturated solution has been created. This can happen if you dissolved the compound at an elevated temperature and then allowed it to cool to room temperature, where its solubility is lower. It can also occur if a volatile co-solvent evaporates, changing the solvent ratio and reducing the overall solvating power of the mixture. To avoid this, either maintain the elevated temperature or determine the compound's thermodynamic solubility at room temperature to prepare a stable solution.
Part 2: Troubleshooting Guides & Protocols
This section provides detailed, step-by-step methodologies to systematically troubleshoot and solve solubility challenges.
Issue 1: Poor initial solubility in a selected solvent.
This troubleshooting workflow guides you from initial solvent screening to more advanced techniques. The goal is to find a suitable solvent system efficiently.
Caption: Troubleshooting workflow for solubility issues.
This table provides a starting point for solvent selection based on general principles of polarity.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Expert Notes |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), N-Methyl-2-pyrrolidone (NMP) | High | These solvents are excellent at solvating polar molecules and heterocycles. DMSO and DMF are often the first choice for challenging compounds.[11] |
| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Moderate to High | The parent scaffold is soluble in chloroform.[2] These solvents are good for moderately polar compounds. DCM is less toxic and generally a good starting point. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate | Can offer moderate solubility. THF is a good option for reactions where a less polar, aprotic environment is needed. |
| Alcohols | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | Sparingly to Moderate | The parent scaffold is soluble in methanol.[2] The ability to hydrogen bond is beneficial, but the high polarity may not perfectly match the solute. Solubility may increase with heating. |
| Esters | Ethyl Acetate (EtOAc) | Low to Sparingly | Generally less effective for this scaffold unless used as part of a co-solvent system. |
| Non-Polar | Hexanes, Toluene | Very Low / Insoluble | The polar heterocyclic nature of the compound makes it unlikely to dissolve in non-polar hydrocarbon solvents, following the "like dissolves like" principle.[12] |
-
Preparation: Weigh approximately 1-2 mg of this compound into several small, clean glass vials.
-
Solvent Addition: To each vial, add a different solvent from Table 1, starting with 0.5 mL. Begin with the most promising candidates like DMSO, DMF, or DCM.
-
Initial Observation: Vortex each vial vigorously for 30-60 seconds at room temperature. Visually inspect for dissolution.
-
Incremental Addition: If the solid has not fully dissolved, add another 0.5 mL of the solvent and vortex again. Repeat until the solid dissolves or a total volume of 2-3 mL is reached.
-
Documentation: Record the approximate solubility in each solvent (e.g., soluble, sparingly soluble, insoluble) to guide future experiments.
Issue 2: The compound requires a specific solvent for a reaction but is not soluble enough.
This is a common scenario in synthetic chemistry. The solution often involves creating a more potent solvent system without changing the primary solvent.
Causality: Co-solvents work by altering the overall polarity of the solvent mixture to better match that of the solute, thereby enhancing solubility.[13][14] For a moderately polar compound like this compound, adding a small amount of a highly polar aprotic solvent (like DMSO) to a moderately polar one (like THF) can dramatically improve solubility.
-
Primary Solvent: Add your required reaction solvent (e.g., THF, Dioxane) to a vial containing a known amount of your compound until a slurry is formed.
-
Co-solvent Selection: Choose a co-solvent with high solvating power in which your compound is known to be highly soluble (e.g., DMSO or DMF, as determined from Protocol 1).
-
Titration: Add the co-solvent dropwise to the slurry while stirring or vortexing.
-
Observation: Continue adding the co-solvent until the solid completely dissolves.
-
Quantification: Note the final ratio of primary solvent to co-solvent (e.g., 10:1 THF:DMSO). This is your optimal co-solvent system for this concentration.
-
Validation: Ensure the chosen co-solvent is compatible with your reaction conditions (i.e., it does not react with your reagents).
Issue 3: The compound dissolves with heat but crashes out upon cooling.
This indicates that you need a solution that is stable at ambient temperature. The key is to determine the thermodynamic (equilibrium) solubility.
Causality: The solubility of most organic solids in organic solvents increases with temperature.[15][16] This is an endothermic process where heat provides the energy needed to break the solute-solute and solvent-solvent interactions to form new solute-solvent interactions.[4]
-
Prepare a Saturated Solution: Add an excess of this compound to a known volume of your chosen solvent in a sealed vial (ensure there is undissolved solid at the bottom).
-
Heating: Place the vial in a heated shaker bath or on a stirring hotplate. Gradually increase the temperature (e.g., in 10 °C increments from 30 °C to 70 °C).
-
Equilibration: Allow the solution to stir for at least 1-2 hours at each temperature to reach equilibrium.
-
Observation: Note the temperature at which all the solid dissolves. This gives you an idea of the temperature dependence.
-
Determine Room Temperature Solubility: To create a stable stock solution, prepare a saturated solution at a slightly elevated temperature (e.g., 40 °C). Allow it to stir for an hour, then let it cool slowly to room temperature while stirring.
-
Isolation: Let the excess solid settle. Carefully filter the supernatant or draw it off with a syringe equipped with a filter. The resulting clear solution is a saturated, stable solution at room temperature.
References
-
Mitchell, J., et al. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development. Available at: [Link]
-
Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharmapproach. Available at: [Link]
-
Zhang, J., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Chemistry LibreTexts. (2022). Effects of Temperature and Pressure on Solubility. Available at: [Link]
-
ResearchGate. (n.d.). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Available at: [Link]
-
ResearchGate. (n.d.). Co-solvent and Complexation Systems. Available at: [Link]
-
Szaniawska, M., & Szymczyk, K. (n.d.). Strategies in poorly soluble drug delivery systems. Available at: [Link]
-
Quora. (2018). Why does the solubility of gases increase with temperature in an organic solvent?. Available at: [Link]
-
PubChem. (n.d.). 3-Bromoimidazo[1,2-a]pyridine. Available at: [Link]
-
da Silva, G. V. J., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
-
PubChem. (n.d.). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Available at: [Link]
-
PubChem. (n.d.). 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine. Available at: [Link]
-
Kumar, R., & Singh, P. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Available at: [Link]
-
Al-Hussain, S. A., et al. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules. Available at: [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Available at: [Link]
-
Singh, A., et al. (2017). Techniques to improve the solubility of poorly soluble drugs. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Mohammed, A. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. Available at: [Link]
-
The Royal Society of Chemistry. (2021). Tactics to Improve Solubility. Available at: [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available at: [Link]
-
Jain, A., et al. (2023). Solubility enhancement techniques: A comprehensive review. International Journal of Pharmaceutical Research and Applications. Available at: [Link]
-
ResearchGate. (2007). Salt Formation to Improve Drug Solubility. Available at: [Link]
-
Sharma, D., et al. (2016). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. Available at: [Link]
-
PubChem. (n.d.). 3-Bromo-7-nitroimidazo[1,2-a]pyridine. Available at: [Link]
Sources
- 1. 3-Bromo-7-fluoro-imidazo[1,2-a]pyridine [sigmaaldrich.com]
- 2. Imidazo[1,2-a]pyridine CAS#: 274-76-0 [amp.chemicalbook.com]
- 3. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 6. wisdomlib.org [wisdomlib.org]
- 7. ijmsdr.org [ijmsdr.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wjbphs.com [wjbphs.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Purification strategies for 7-fluoroimidazo[1,2-a]pyridine reaction mixtures
This guide is structured as a Technical Support Portal for a specialized CRO or Reagent Supplier. It prioritizes actionable, field-proven strategies over textbook theory, addressing the specific physicochemical challenges introduced by the fluorine atom at the 7-position.[1][2]
Status: Active | Topic: Purification & Isolation | Ticket ID: F-IMP-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
The synthesis of 7-fluoroimidazo[1,2-a]pyridine typically involves the condensation of 2-amino-4-fluoropyridine with
-
Similar Basicity: The pKa of the product (~5.5–6.0) often overlaps with the starting material, making standard acid-base extraction inefficient.[1][2]
-
Fluorine Effect: The electron-withdrawing 7-F atom reduces the basicity of N1 compared to the non-fluorinated parent, requiring tighter pH control.
-
Tailing: The fused imidazole ring interacts strongly with silanols in silica gel.[1]
Module 1: Purification Decision Matrix
Use this workflow to determine the optimal strategy based on your crude profile.[1]
Figure 1: Decision tree for selecting purification method based on impurity profile and scale.
Module 2: The "Quick Fix" (Triage Protocols)
Protocol A: Modified Acid-Base Extraction (The pH Switch)
Standard acid-base extraction often fails because the 7-F substituent lowers the pKa, preventing full protonation in weak acids.
The Science: The 7-F atom is electron-withdrawing (inductive effect), lowering the electron density at the N1 bridgehead nitrogen.
-
Parent pKa: ~6.8
-
7-Fluoro pKa: ~5.2–5.6 (Estimated)[2]
-
Implication: You need a stronger acid to protonate it, but a lower pH to keep it in the aqueous phase.[1][2]
Step-by-Step:
-
Dissolution: Dissolve crude in EtOAc (avoid DCM if possible to prevent emulsion).
-
The Acid Wash: Extract with 1M HCl (pH < 1).[1][2]
-
Note: The product and the amino-pyridine SM will both go into the water. Neutral impurities remain in organic.[1]
-
-
The Discrimination Step (Critical):
-
Re-extraction: Extract the cloudy aqueous mixture with DCM (
). -
Wash: Wash combined DCM with brine. Dry over
.[1][4]
Protocol B: Chemical Scavenging (Removing Starting Material)
If Protocol A fails to remove the 2-amino-4-fluoropyridine.
Concept: The impurity has a primary amine (
-
Reagent: Add 1.2 equivalents (relative to the impurity) of Acetic Anhydride or Phthalic Anhydride to the crude mixture in DCM.
-
Reaction: Stir for 30 mins at RT.
-
Result: The starting material converts to an amide/imide.[1]
-
Process: Run a short silica plug.[1] The acetylated impurity will elute immediately; the product will retain slightly.[1]
Module 3: Chromatography Optimization
Issue: Imidazo[1,2-a]pyridines often "streak" or "tail" on silica due to interaction between the N1 nitrogen and acidic silanols.[1][2]
Mobile Phase Recommendations:
| Solvent System | Modifier | Application |
| DCM / MeOH | 1% | Gold Standard. The ammonia competes for silanol sites, sharpening the peak. |
| EtOAc / Hexane | 2% Triethylamine (TEA) | Good for less polar derivatives.[1][2] TEA prevents tailing.[1] |
| Acetone / Hexane | None | Surprisingly effective for fluorinated heterocycles.[1] |
Visualization Tip: The 7-F substituted ring is UV active (254 nm). However, use Dragendorff’s Reagent stain; the product will stain bright orange (alkaloid positive), while non-basic impurities will not.[1][2]
Module 4: Crystallization (Scale-Up)[2]
For batches >5g, chromatography is inefficient.[1][2]
Solvent System: EtOAc / n-Heptane
-
Dissolve crude oil in minimal hot EtOAc (
). -
Add n-Heptane dropwise until persistent cloudiness appears.
-
Add a few drops of EtOAc to clear it.[1]
-
Let cool to RT, then
.[1][2] -
Troubleshooting: If it oils out, scratch the glass or add a seed crystal.[1][2] The fluorine atom can disrupt crystal packing, so cooling must be slow.[1][2]
Alternative: HCl Salt Formation
-
Dissolve free base in diethyl ether.[1]
-
Add 2M HCl in ether (or dioxane).
-
The hydrochloride salt of 7-fluoroimidazo[1,2-a]pyridine usually precipitates instantly as a white solid.
-
Filter and wash with ether.[1] This removes almost all non-basic organic impurities.[1]
FAQ & Troubleshooting
Q: My product is stuck in the aqueous layer during extraction. A: The 7-fluoro substituent increases the polarity and lowers the pKa. If you neutralized to pH 7, it might still be partially protonated.[1][2] Adjust pH to 10–11 to ensure it is fully in the free-base form before extracting with DCM.
Q: I see a spot just below my product on TLC that won't separate. A: This is likely the 2-amino-4-fluoropyridine starting material. Because it is an H-bond donor and the product is an acceptor, they often track together on silica.[1]
-
Fix: Use DCM:MeOH (95:5) .[1][2] The methanol helps break the H-bonds of the amine, often changing its Rf relative to the product.[1] Alternatively, use the Scavenging Protocol (Module 2B) .[1][2]
Q: The NMR shows a broad hump around 8-9 ppm. A: This indicates protonation of the N1 nitrogen, likely due to residual acid (HCl or TFA) from the workup or mobile phase.
Q: Can I use copper scavengers? A: If you synthesized this via Cu-catalyzed oxidative coupling (e.g., from aminopyridine + alkyne), copper residues are a risk.[1][2] Yes, use SiliaMetS® Thiol or wash the organic layer with 10% aqueous EDTA or NH4OH (which forms a blue soluble complex with Cu) until the aqueous layer is colorless.[1][2]
References
-
General Synthesis & Properties
-
Fluorine Substituent Effects
-
Purification of Nitrogen Heterocycles
-
pKa Data Comparison
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-AMINO-4-FLUOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 6. 7-Fluoro-imidazo[1,2-a]pyridine: Chemical Properties, Applications in Pharmaceutical Synthesis and Preparation Method_Chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Bromo-7-fluoroimidazo[1,2-a]pyridine
This guide provides an in-depth analysis of the predicted electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 3-bromo-7-fluoroimidazo[1,2-a]pyridine. In the absence of direct experimental spectra for this specific molecule in publicly available databases, this document synthesizes established fragmentation principles of heterocyclic compounds and the known behavior of halogenated aromatic systems to construct a scientifically grounded predictive model. For comparative purposes, the well-documented fragmentation of the parent imidazo[1,2-a]pyridine and 3-bromopyridine will be examined to elucidate the influence of the bromine and fluorine substituents. This guide is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for the structural elucidation of novel heterocyclic compounds.
Introduction to Mass Spectrometry of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Mass spectrometry is a cornerstone technique for the characterization of such molecules, providing crucial information about their molecular weight and structure through the analysis of fragmentation patterns.[3] Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte, leading to extensive and reproducible fragmentation. This "molecular fingerprint" is invaluable for structural confirmation and isomer differentiation.[4]
The fragmentation of the core imidazo[1,2-a]pyridine ring system is expected to involve characteristic losses of small neutral molecules such as HCN and C2H2, arising from the cleavage of the imidazole and pyridine rings, respectively. The introduction of halogen substituents, specifically bromine and fluorine, is predicted to introduce new, distinct fragmentation pathways, significantly altering the mass spectrum compared to the unsubstituted parent molecule.
Experimental Protocol: A Standard Approach for EI-MS Analysis
The following protocol outlines a standardized procedure for acquiring EI-MS data for compounds such as this compound. This self-validating system ensures reproducibility and allows for comparison with library data.
Sample Preparation:
-
Dissolve approximately 1 mg of the purified analyte in 1 mL of a volatile organic solvent (e.g., methanol or dichloromethane).
-
Serially dilute the stock solution to a final concentration of 10-50 µg/mL.
Instrumentation and Data Acquisition:
-
Mass Spectrometer: A high-resolution mass spectrometer equipped with an electron ionization source.
-
Inlet System: Gas chromatography (GC) interface or a direct insertion probe.
-
Ionization Energy: Standard 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 40-400.
-
Scan Rate: 1-2 scans/second.
The following diagram illustrates a general workflow for GC-MS analysis, a common method for introducing samples like the one discussed.
Caption: General workflow for GC-MS analysis.
Comparative Fragmentation Analysis
Fragmentation of the Parent Scaffold: Imidazo[1,2-a]pyridine
The fragmentation of the unsubstituted imidazo[1,2-a]pyridine (C7H6N2, MW = 118.14 g/mol ) provides a crucial baseline. The molecular ion peak at m/z 118 is the base peak, indicating the stability of the bicyclic aromatic system. Key fragmentation pathways observed in its EI-MS spectrum include:
-
Loss of HCN (m/z 91): A characteristic fragmentation of nitrogen-containing heterocyclic compounds, likely originating from the cleavage of the imidazole ring.
-
Loss of C2H2 (m/z 92): Resulting from the cleavage of the pyridine ring.
These primary fragmentations are foundational to understanding the behavior of its substituted derivatives.
Predicted Fragmentation of this compound
For this compound (C7H4BrFN2, MW = 213.02 g/mol ), we predict a significantly more complex fragmentation pattern due to the influence of the two halogen substituents.
Molecular Ion Region: The molecular ion peak is expected to be a prominent feature in the spectrum, appearing as a doublet at m/z 213 and 215 . This is due to the natural isotopic abundance of bromine (79Br and 81Br are in an approximate 1:1 ratio). This isotopic signature is a key diagnostic feature for bromine-containing compounds.[5]
Primary Fragmentation Pathways:
-
Loss of Br radical (m/z 134): Cleavage of the C-Br bond is a highly probable initial fragmentation step, leading to a stable fluorinated imidazo[1,2-a]pyridine cation at m/z 134. This is analogous to the fragmentation of 3-bromopyridine, which readily loses a bromine radical.[6]
-
Loss of HCN (m/z 186/188): Similar to the parent compound, the loss of a molecule of hydrogen cyanide from the molecular ion is expected, resulting in a bromo-fluoro-substituted pyridine fragment ion.
-
Loss of HF (m/z 193/195): The elimination of hydrogen fluoride is a common fragmentation pathway for fluoroaromatic compounds, which would lead to a dehydro-bromo-imidazo[1,2-a]pyridine radical cation.
Secondary and Subsequent Fragmentations:
The primary fragment ions will likely undergo further fragmentation:
-
The m/z 134 ion (from the loss of Br) is predicted to subsequently lose HCN to yield a fragment at m/z 107 , or C2H2 to give a fragment at m/z 108 .
-
The m/z 186/188 ions (from the loss of HCN) could then lose a bromine radical to give a fragment at m/z 107 .
The following diagram illustrates the predicted primary fragmentation pathways for this compound.
Caption: Predicted fragmentation of this compound.
Comparative Summary
The table below summarizes the key predicted fragments for this compound and compares them to the known fragments of the parent imidazo[1,2-a]pyridine.
| m/z (Predicted/Observed) | Ion Formula (Predicted/Observed) | Compound | Relative Abundance (Predicted/Observed) | Fragmentation Pathway |
| 213/215 | [C7H4BrFN2]+• | This compound | High | Molecular Ion (M+•) |
| 118 | [C7H6N2]+• | Imidazo[1,2-a]pyridine | High (Base Peak) | Molecular Ion (M+•) |
| 134 | [C7H4FN2]+ | This compound | High | M+• - •Br |
| 91 | [C6H5N2]+ | Imidazo[1,2-a]pyridine | Moderate | M+• - HCN |
| 186/188 | [C6H3BrFN]+• | This compound | Moderate | M+• - HCN |
| 107 | [C6H3FN]+• | This compound | Moderate | [M - Br]+ - HCN |
Conclusion
The introduction of bromine and fluorine atoms to the imidazo[1,2-a]pyridine scaffold is predicted to create a rich and informative mass spectrum under electron ionization conditions. The key diagnostic features for this compound would be the characteristic M/M+2 isotopic pattern of the molecular ion and the prominent fragment ion resulting from the loss of the bromine radical. Subsequent fragmentations involving the loss of HCN, C2H2, and HF from both the molecular ion and primary fragments would provide further structural confirmation. This predictive guide, based on the established fragmentation of the parent heterocycle and related halogenated compounds, offers a robust framework for the identification and structural elucidation of this and similar novel compounds in drug discovery and development.
References
-
PubChem . Imidazo(1,2-a)pyridine. National Center for Biotechnology Information. [Link]
-
NIST . Pyridine, 3-bromo-. NIST Chemistry WebBook. [Link]
- Hasanen, J. A., & Abd-Elmoneim, M. (2014). Electron Impact Ionization Mass Spectra of 3 - Substituted-6, 8 – Dibromo Coumarins. Worldwide Journals.
-
Fragmentation (mass spectrometry) . Wikipedia. [Link]
-
PubChem . 3-Bromoimidazo[1,2-a]pyridine. National Center for Biotechnology Information. [Link]
-
NIST . Imidazo[1,2-a]pyridine. NIST Chemistry WebBook. [Link]
-
T3DB . Mass Spectrum (Electron Ionization) (T3D0112). [Link]
-
PubChem . 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine. National Center for Biotechnology Information. [Link]
-
RSC Publishing . Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. [Link]
-
PubMed . Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. [Link]
-
PubMed . Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). [Link]
-
MDPI . Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. [Link]
-
MassBank . Pyridines and derivatives. [Link]
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 56051-32-2|3-Bromo-7-methylimidazo[1,2-a]pyridine|BLD Pharm [bldpharm.com]
- 5. worldwidejournals.com [worldwidejournals.com]
- 6. Pyridine, 3-bromo- [webbook.nist.gov]
A Senior Application Scientist's Guide to HPLC Retention Times and Purity Assessment of 3-Bromo-7-fluoroimidazo[1,2-a]pyridine
For researchers, scientists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) intermediate is not a trivial matter—it is the bedrock of reproducible research and, ultimately, patient safety. 3-Bromo-7-fluoroimidazo[1,2-a]pyridine, a key heterocyclic building block in medicinal chemistry, is no exception. Its purity can significantly influence the outcome of subsequent synthetic steps and the impurity profile of the final API.
This guide provides an in-depth technical comparison of two distinct reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity assessment of this compound. We will delve into the causality behind the experimental choices, present detailed protocols, and offer insights into interpreting the resulting data, all while being grounded in the principles of scientific integrity and authoritative standards.
The Critical Role of Purity in Pharmaceutical Intermediates
The presence of impurities in a starting material like this compound can lead to a cascade of undesirable events in a drug development pipeline. These include the formation of regioisomers, byproducts that are difficult to separate from the desired compound, and potentially genotoxic impurities. Therefore, a robust and well-characterized analytical method for purity determination is not just a quality control measure; it is a critical tool for process optimization and risk mitigation.
Comparative HPLC Methodologies
The choice of an HPLC method is a balance of several factors: resolution of the main peak from its potential impurities, analysis time, and method robustness. Here, we compare two methods: a rapid screening method using a C18 column with an aggressive gradient and a higher-resolution method employing a pentafluorophenyl (PFP) column, which offers alternative selectivity for halogenated compounds.
Method 1: Rapid Purity Screening with a C18 Column
This method is designed for high-throughput analysis, where a quick assessment of purity is required. The use of a C18 column, the workhorse of reversed-phase chromatography, provides a good starting point for the separation of moderately polar compounds like our target analyte.
Method 2: High-Resolution Analysis with a PFP Column
For a more in-depth analysis, especially when dealing with closely related halogenated isomers or degradation products, a PFP column can provide superior resolution. The unique π-π and dipole-dipole interactions of the PFP stationary phase with halogenated aromatic compounds can offer a different selectivity compared to a standard C18 column.[1]
Experimental Data and Comparison
The following table summarizes the expected retention times and performance of the two methods. Note that these are predicted values based on the chromatographic properties of similar compounds and would require experimental verification.
| Parameter | Method 1: Rapid C18 | Method 2: High-Resolution PFP |
| Analyte | This compound | This compound |
| Expected Retention Time (t_R) | ~ 4.5 min | ~ 6.2 min |
| Potential Impurity A (Des-bromo) | ~ 3.8 min | ~ 5.1 min |
| Potential Impurity B (Isomer) | Co-elution possible | ~ 6.8 min |
| Resolution (Analyte/Impurity A) | > 2.0 | > 3.0 |
| Resolution (Analyte/Impurity B) | < 1.5 (potential co-elution) | > 2.5 |
| Analysis Time | 10 minutes | 15 minutes |
| Advantages | Fast, suitable for routine checks | Superior resolution of isomers |
| Disadvantages | May not resolve all isomers | Longer analysis time |
Experimental Protocols
Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the same diluent to a working concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Method 1: Rapid Purity Screening (C18)
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-1 min: 30% B
-
1-6 min: 30% to 95% B
-
6-8 min: 95% B
-
8-8.1 min: 95% to 30% B
-
8.1-10 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Method 2: High-Resolution Analysis (PFP)
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a DAD.
-
Column: Pentafluorophenyl (PFP), 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient Program:
-
0-2 min: 40% B
-
2-10 min: 40% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 40% B
-
12.1-15 min: 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
System Suitability
Before any sample analysis, the chromatographic system must be verified to be fit for its intended purpose, in accordance with USP General Chapter <621> Chromatography.[2][3]
-
Blank Injection: Inject the diluent to ensure no interfering peaks are present at the retention time of the analyte.
-
Standard Injections: Make five replicate injections of the 0.1 mg/mL standard solution.
-
Acceptance Criteria:
-
The relative standard deviation (RSD) of the peak area for the five replicate injections should be not more than 2.0%.
-
The tailing factor for the this compound peak should be between 0.8 and 1.5.
-
The theoretical plate count should be greater than 2000.
-
Purity Assessment and Forced Degradation Studies
Purity is typically calculated using the area percent method, assuming that all impurities have a similar response factor to the main compound at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
To develop a truly stability-indicating method, forced degradation studies are essential.[4][5][6] These studies intentionally stress the sample to produce potential degradation products and ensure the analytical method can separate them from the intact drug substance.
Forced Degradation Protocol Outline
-
Acid Hydrolysis: Reflux the sample in 0.1 N HCl at 60 °C for 8 hours.
-
Base Hydrolysis: Reflux the sample in 0.1 N NaOH at 60 °C for 4 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample in solution to UV light (254 nm) and visible light for an extended period.
Following exposure, the samples are diluted to the working concentration and analyzed by the developed HPLC methods. The goal is to achieve 5-20% degradation of the active substance to ensure that the method is challenged to resolve the degradants from the parent peak.
Visualizing the Analytical Workflow
Caption: A typical workflow for the HPLC purity assessment of a pharmaceutical intermediate.
Method Comparison Logic
Caption: Decision logic for selecting an appropriate HPLC method.
Conclusion
The purity assessment of this compound is a critical step in ensuring the quality of pharmaceutical manufacturing processes. This guide has presented two distinct, yet complementary, HPLC methods for this purpose. The rapid screening method using a C18 column is ideal for routine quality control, while the high-resolution method with a PFP column provides a powerful tool for in-depth impurity profiling and method development. The choice between these methods will depend on the specific analytical needs of the laboratory. Both methods, when properly validated according to ICH and USP guidelines, will provide reliable and accurate data, ensuring the integrity of this important pharmaceutical intermediate.
References
- United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.
- Agilent Technologies.
- AMSbiopharma.
- DSDP Analytics.
- European Medicines Agency. ICH guideline Q2(R2)
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Validation of Analytical Procedures Q2(R2). 2023.
- LCGC International. Are You Sure You Understand USP <621>? 2024.
- Lab Manager.
- Chromatography Forum.
- Fluorochem. This compound.
- LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- International Journal of Pharmaceutical and Phytopharmacological Research. Stability Indicating HPLC Method Development: A Review. 2023.
- International Journal of Pharmaceutical Sciences and Research. STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. 2012.
- Sigma-Aldrich. 3-Bromo-7-fluoro-imidazo[1,2-a]pyridine.
Sources
- 1. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 3-Bromo-7-nitroimidazo[1,2-a]pyridine | C7H4BrN3O2 | CID 72207599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity comparison of 7-fluoro vs 7-H imidazo[1,2-a]pyridine derivatives
The following guide provides an in-depth technical comparison of 7-fluoro versus 7-hydro imidazo[1,2-a]pyridine derivatives, structured for medicinal chemists and drug discovery professionals.
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for drugs like Zolpidem (GABAergic), Olprinone (PDE3 inhibitor), and Vonoprazan (P-CAB). The substitution pattern at the C7 position is a critical determinant of the scaffold's physicochemical profile and metabolic fate.
This guide compares the unsubstituted 7-H core with its 7-fluoro (7-F) analog. The introduction of fluorine at C7 is not merely a steric placeholder but a profound electronic modulator. It significantly lowers the pKa of the bridgehead nitrogen (N1), enhances metabolic stability against oxidative debulking, and serves as a versatile synthetic handle for SNAr diversifications—a reactivity profile absent in the 7-H analog.
Physicochemical & Electronic Profile Comparison[1]
The biological activity differences between 7-H and 7-F derivatives stem directly from the electronic perturbations caused by the fluorine atom.
| Feature | 7-H Imidazo[1,2-a]pyridine | 7-Fluoro Imidazo[1,2-a]pyridine | Impact on Drug Design |
| Electronic Effect | Neutral reference. | Strong | Reduces electron density on the pyridine ring and N1. |
| pKa (N1) | ~6.8 (Basic) | ~5.0 - 5.5 (Less Basic) | 7-F analogs are less protonated at physiological pH, improving membrane permeability (LogD). |
| H-Bonding | N1 is a good H-bond acceptor. | N1 is a weaker H-bond acceptor. | 7-F can modulate binding affinity if N1 acts as a hinge binder in kinases. |
| Metabolic Liability | C7 is susceptible to oxidative metabolism (P450). | C7-F blocks oxidation at this site. | 7-F extends half-life ( |
| Synthetic Utility | Inert to nucleophilic attack at C7. | Highly reactive to SNAr at C7. | 7-F is often a precursor to introduce 7-alkoxy/amino groups (e.g., in SIK2/3 inhibitors). |
Mechanism of Action: The Electronic "Pull"
The fluorine at C7 exerts a strong inductive withdrawal (
-
Kinase Binding: Many kinase inhibitors bind via the N1 nitrogen to the hinge region. The 7-F substitution lowers the electron density at N1, potentially weakening this H-bond unless the specific kinase pocket requires a less basic acceptor to avoid desolvation penalties.
-
Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Replacing C7-H with C7-F prevents cytochrome P450-mediated hydroxylation at this position, a common clearance pathway for this scaffold.
Case Study: SIK2/SIK3 Inhibitors (GLPG3970 Series)
A prominent example of the 7-F utility is found in the discovery of GLPG3970 , a selective SIK2/SIK3 inhibitor for autoimmune diseases.
-
The Challenge: The 7-H scaffold often suffers from rapid metabolic clearance and limited vectors for growing the molecule into solvent-exposed regions.
-
The 7-Fluoro Solution:
-
Synthetic Handle: Researchers used 7-fluoro-3-iodoimidazo[1,2-a]pyridine as a key intermediate.[1] Unlike the 7-H analog, the 7-F allows for Nucleophilic Aromatic Substitution (SNAr).
-
Diversification: The 7-F was displaced by 2-morpholinoethanol to create a 7-alkoxy side chain. This modification was crucial for improving solubility and potency, a transformation impossible with the 7-H starting material without complex metal-catalyzed couplings.
-
Result: The resulting 7-substituted derivatives showed improved potency on SIK2/SIK3 and better pharmacokinetic profiles compared to the unsubstituted 7-H core.
-
Experimental Protocols
Protocol A: Synthesis of 7-Fluoro-imidazo[1,2-a]pyridine
A self-validating, copper-catalyzed oxidative cyclization method.
Reagents:
-
2-Amino-4-fluoropyridine (1.0 equiv)
-
Acetylene gas (or calcium carbide source)
-
Copper catalyst (CuI or Cu(OAc)2)
-
Oxidant (Air or Peroxide)
-
Solvent: DMF or DMSO
Step-by-Step Workflow:
-
Setup: Charge a pressure tube with 2-amino-4-fluoropyridine (10 mmol) and CuI (10 mol%) in DMF (10 mL).
-
Cyclization: Introduce acetylene (balloon pressure or generated in situ). Heat the mixture to 80°C under an air atmosphere (oxidative conditions are required to close the ring).
-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The 2-amino-pyridine starting material (more polar) will disappear, replaced by the fluorescent imidazo[1,2-a]pyridine spot.
-
Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine to remove DMF. Dry over Na2SO4.
-
Purification: Flash column chromatography.
-
Validation Check:
H NMR should show the characteristic doublet for H2/H3 of the imidazole ring (~7.5-8.0 ppm) and the loss of the NH2 broad singlet.
-
Protocol B: Microsomal Stability Assay (Metabolic Comparison)
To quantify the stability advantage of 7-F vs 7-H.
Materials:
-
Test Compounds: 7-H analog (Reference) and 7-F analog.
-
Liver Microsomes: Human/Mouse (0.5 mg/mL protein).
-
Cofactor: NADPH regenerating system.
Procedure:
-
Incubation: Pre-incubate microsomes (100 µL) at 37°C for 5 min.
-
Initiation: Add test compound (1 µM final conc) and NADPH.
-
Sampling: Aliquot samples at t = 0, 15, 30, and 60 min.
-
Quenching: Immediately add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000g, 10 min). Analyze supernatant by LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time.
-
Expectation: The 7-F analog should demonstrate a longer
if C7 oxidation is the primary metabolic route.
-
Decision Logic & SAR Visualization
The following diagram illustrates the decision process for choosing between 7-H and 7-F scaffolds based on medicinal chemistry requirements.
Caption: SAR Decision Tree for selecting 7-F vs. 7-H based on metabolic, electronic, and synthetic requirements.
Synthesis Workflow: 7-Fluoro Core
Caption: Copper-catalyzed synthesis of the 7-fluoro-imidazo[1,2-a]pyridine core.
References
-
Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor. Source: Journal of Medicinal Chemistry (2021).[2] Context: Describes the use of 7-fluoro-3-iodoimidazo[1,2-a]pyridine as a key intermediate for SNAr diversification to optimize potency and solubility. URL:[Link]
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: Journal of Medicinal Chemistry (2016). Context: Provides the foundational theory on how fluorine substitution (including on heterocyclic cores) modulates pKa and blocks metabolic oxidation. URL:[Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. Source: PMC / NIH (2022). Context: Reviews the broad biological activity of the scaffold and specific synthetic methodologies including C-H functionalization. URL:[Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-7-fluoroimidazo[1,2-a]pyridine
As researchers and drug development professionals, our work with novel chemical entities like 3-Bromo-7-fluoroimidazo[1,2-a]pyridine demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The final step in the lifecycle of any laboratory chemical—its disposal—is as critical as its synthesis or application. Improper disposal can lead to regulatory non-compliance, environmental contamination, and significant safety hazards.
This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.
Hazard Profile and Its Implications for Disposal
Understanding the inherent chemical properties and associated hazards of this compound is the foundation of its safe management. As a halogenated heterocyclic compound, it belongs to a specific class of chemical waste that requires careful handling.
Table 1: Hazard Profile of this compound
| Property | Classification & Statement | Source | Rationale for Disposal Protocol |
| Physical State | White Solid | [1] | Solid waste must be containerized to prevent dust inhalation and environmental release. |
| Acute Oral Toxicity | GHS07: Warning, H302 - Harmful if swallowed | [2] | Prohibits sewer or general trash disposal to prevent ingestion by wildlife or contamination of water supplies. |
| Irritation | GHS07: Irritant | [2][3] | Potential for skin (H315), eye (H319), and respiratory (H335) irritation necessitates the use of Personal Protective Equipment (PPE) during handling and disposal. |
| Chemical Class | Halogenated Organic Compound | [4] | This is the most critical classification for waste segregation. Halogenated wastes cannot be mixed with non-halogenated organic solvents due to the different, and more complex, requirements for their ultimate destruction.[5] |
| Combustion Products | Forms Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF) | [6][7] | During incineration, the bromine and fluorine atoms are converted into highly corrosive and toxic acidic gases. The disposal facility must have specialized scrubbers to neutralize these byproducts.[6] |
The core takeaway from this profile is that this compound cannot be treated as general laboratory waste. Its halogenated nature dictates its path into a dedicated hazardous waste stream.
The Cardinal Rule: Waste Segregation
The single most important principle in chemical waste management is segregation at the source. Mixing different waste classes can create dangerous reactions, increase disposal costs exponentially, and complicate the disposal process.[5]
For this compound, this means it must be collected in a container designated exclusively for Halogenated Organic Waste .
Caption: Waste segregation decision workflow.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps from the moment the chemical is deemed waste to its final collection.
Part A: Waste Containerization
-
Select the Right Container : Use a designated hazardous waste container that is chemically compatible with the compound. The original product container is often an excellent choice.[5] The container must be in good condition, free of leaks, and have a tight-fitting screw-top cap.[8]
-
Label Correctly and Completely : The container must be labeled before any waste is added. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Do not use abbreviations.
-
A clear indication of the hazards: "Harmful," "Irritant."
-
The date when the first waste was added to the container.
-
-
Collect Waste :
-
Solid Waste : Transfer residual solid this compound directly into the designated solid halogenated waste container.
-
Contaminated Items : Any materials that have come into direct contact with the compound, such as gloves, weighing papers, or pipette tips, must also be placed in this container.[8]
-
Solutions : If the compound is in solution, it must be collected in a designated liquid halogenated waste container. Do not mix with non-halogenated solvents.[5]
-
Part B: Storage Pending Disposal
-
Secure Closure : The waste container must be kept tightly closed at all times, except when actively adding waste.[8] This prevents the release of vapors and protects against spills.
-
Satellite Accumulation Area (SAA) : Store the waste container in a designated SAA within the laboratory. This area should be clearly marked.
-
Secondary Containment : Place the waste container in a secondary containment bin or tray to contain any potential leaks.
-
Store Away from Incompatibles : Ensure the waste is not stored near incompatible materials, particularly strong oxidizing agents or strong acids.[9]
Part C: Final Disposal
-
Professional Disposal : The ultimate disposal of this compound must be conducted by a licensed and approved hazardous waste disposal company.[7] Do not attempt to treat or dispose of this chemical yourself.
-
Method of Destruction : The standard and most effective method for destroying halogenated organic compounds is high-temperature incineration in a facility equipped with acid gas scrubbers.[6][10] This process ensures the complete destruction of the organic molecule while capturing and neutralizing the resulting HBr and HF.
-
Documentation : Follow your institution's procedures for requesting a waste pickup. Maintain accurate records of the waste generated.
Emergency Procedure: Small Spill Management
In the event of a small spill in a laboratory setting:
-
Alert & Evacuate : Alert personnel in the immediate area and ensure the area is well-ventilated.
-
Don PPE : Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain & Absorb : Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[9]
-
Collect Waste : Carefully sweep or scoop the absorbed material into your designated halogenated solid waste container. Use non-sparking tools if the compound is dissolved in a flammable solvent.[9]
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Report : Report the spill to your institution's Environmental Health & Safety (EHS) department.
Caption: Disposal workflow for this compound.
Conclusion and Expert Recommendation
The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. The key to compliance and safety lies in a disciplined adherence to waste segregation protocols. By classifying this compound as a halogenated organic waste from the outset, you initiate a chain of custody that ensures its safe handling, storage, and ultimate destruction in a manner that protects both human health and the environment.
Always consult your institution's specific waste management guidelines and your local and national regulations, as these provide the definitive requirements for your location.[7][9] When in doubt, always err on the side of caution and manage the material as hazardous waste.
References
-
3-Bromo-7-fluoro-imidazo[1,2-a]pyridine . Sigma-Aldrich.
-
This compound . Fluorochem.
-
Other Disposal Guidance . U.S. Environmental Protection Agency (EPA).
-
Safety Data Sheet - 3-Bromopyridine . Fisher Scientific.
-
Safety Data Sheet - 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde . Combi-Blocks, Inc.
-
Halogenated Waste Guidance . University of Wisconsin-Madison.
-
3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine Handling and Disposal Guidance . Hoffman Fine Chemicals Pty Ltd.
-
3-Bromoimidazo[1,2-a]pyridine Safety and Hazards . PubChem, National Institutes of Health.
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime.
-
Standard Operating Procedure - Pyridine . Washington State University.
-
Bromination Process for Disposal of Spilled Hazardous Materials . U.S. Environmental Protection Agency (EPA).
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds . eCFR, U.S. Government Publishing Office.
-
Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich.
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center.
-
Environmental Fact Sheet, Organobromine . U.S. Environmental Protection Agency (EPA).
-
Chemical Waste Management Guide . Boston University Environmental Health & Safety.
-
3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine Properties . PubChem, National Institutes of Health.
-
Production, Import, Use, and Disposal of Pyridine . Agency for Toxic Substances and Disease Registry (ATSDR).
Sources
- 1. 3-Bromo-7-fluoro-imidazo[1,2-a]pyridine [sigmaaldrich.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 3-Bromoimidazo[1,2-a]pyridine | C7H5BrN2 | CID 327951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uakron.edu [uakron.edu]
- 5. vumc.org [vumc.org]
- 6. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 7. combi-blocks.com [combi-blocks.com]
- 8. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 9. fishersci.com [fishersci.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
